4,4-dimethylpyrrolidine-3-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4-dimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOHOVIXBANHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408359 | |
| Record name | 4,4-dimethylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261896-35-9 | |
| Record name | 4,4-dimethylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,4-Dimethylpyrrolidine-3-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for 4,4-dimethylpyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document provides a comprehensive overview of the core synthesis strategies, detailed experimental protocols, and quantitative data to support researchers in the effective production of this target molecule.
Introduction
The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of this compound offers a unique three-dimensional architecture that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide outlines a logical and experimentally validated approach to its synthesis.
Core Synthesis Pathway
A viable and efficient synthetic route to this compound proceeds through the key intermediate, N-benzyl-4,4-dimethylpyrrolidin-3-one . This intermediate can be accessed via two primary strategies: the Dieckmann condensation of an appropriate N-substituted amino diester or the direct alkylation of N-benzylpyrrolidin-3-one. Following the formation of the ketone, a Strecker synthesis is employed to introduce the C3-amino and C3-cyano functionalities, which is then followed by hydrolysis to yield the final carboxylic acid. Subsequent deprotection of the nitrogen furnishes the target compound.
Experimental Protocols
Pathway 1: Synthesis via Dieckmann Condensation and Strecker Reaction
This pathway involves the initial construction of the pyrrolidine ring with the desired gem-dimethyl substitution pattern, followed by the introduction and conversion of the C3 functionality.
Step 1: Synthesis of Diethyl 2,2-dimethyl-3-(benzylamino)propanoate
This step involves the synthesis of the acyclic precursor required for the Dieckmann condensation.
Step 2: Synthesis of N-benzyl-4,4-dimethylpyrrolidin-3-one (Dieckmann Condensation)
The intramolecular cyclization of the amino diester is achieved under basic conditions to form the β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target ketone.
-
Methodology: To a solution of sodium ethoxide in a suitable anhydrous solvent such as toluene, diethyl 2,2-dimethyl-3-(benzylamino)propanoate is added dropwise at elevated temperature. The reaction mixture is stirred for several hours to facilitate the intramolecular condensation. Following the completion of the reaction, an acidic workup is performed to hydrolyze the resulting β-keto ester and induce decarboxylation, affording N-benzyl-4,4-dimethylpyrrolidin-3-one. Purification is typically achieved through column chromatography.
Step 3: Synthesis of 3-Amino-N-benzyl-4,4-dimethylpyrrolidine-3-carbonitrile (Strecker Synthesis)
The Strecker synthesis provides an efficient method for the conversion of the ketone to an α-aminonitrile.[1][2][3][4][5]
-
Methodology: N-benzyl-4,4-dimethylpyrrolidin-3-one is treated with an aqueous solution of ammonium chloride and sodium cyanide. The reaction mixture is stirred at room temperature for an extended period (typically 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is extracted with an organic solvent and purified.
Step 4: Synthesis of this compound (Hydrolysis and Deprotection)
The final steps involve the hydrolysis of the nitrile to a carboxylic acid and the removal of the N-benzyl protecting group.
-
Methodology: The α-aminonitrile is subjected to acidic hydrolysis, typically by heating in a strong acid such as concentrated hydrochloric acid. This process converts the nitrile group to a carboxylic acid. Following hydrolysis, the N-benzyl group is removed via catalytic hydrogenation. The crude this compound is then purified by recrystallization or ion-exchange chromatography.
Quantitative Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 1 | Diethyl 2,2-dimethyl-3-(benzylamino)propanoate | Diethyl 2,2-dimethylmalonate, Benzylamine | Formaldehyde | 70-80 |
| 2 | N-benzyl-4,4-dimethylpyrrolidin-3-one | Diethyl 2,2-dimethyl-3-(benzylamino)propanoate | Sodium ethoxide, Toluene | 60-70 |
| 3 | 3-Amino-N-benzyl-4,4-dimethylpyrrolidine-3-carbonitrile | N-benzyl-4,4-dimethylpyrrolidin-3-one | NH4Cl, NaCN | 75-85 |
| 4 | This compound | 3-Amino-N-benzyl-4,4-dimethylpyrrolidine-3-carbonitrile | Conc. HCl, H2/Pd-C | 50-60 (over 2 steps) |
Visualizing the Synthesis Pathway
The logical flow of the synthesis of this compound is depicted in the following diagram.
References
physicochemical properties of 4,4-dimethylpyrrolidine-3-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 4,4-dimethylpyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core (CAS No: 261896-35-9). The information presented herein is intended to support research, drug discovery, and development activities by providing essential data and standardized experimental protocols.
Core Physicochemical Properties
This compound is an off-white solid organic compound.[1] Its structure, featuring a pyrrolidine ring, a carboxylic acid group, and gem-dimethyl substitution, influences its physical and chemical behavior. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 143.18 g/mol | [1][2][3][4] |
| Appearance | Off-white solid | [1] |
| Boiling Point (Predicted) | 246.2 ± 33.0 °C | [1] |
| Density (Predicted) | 1.057 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.88 ± 0.40 | [1] |
| LogP (Predicted) | 0.3166 | [2] |
| XlogP (Predicted) | -2.0 | [5] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
| Storage Conditions | Room Temperature, Sealed in Dry, Dark Place | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point provides a measure of a compound's purity and identity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus.[9]
-
Heating: The sample is heated rapidly to establish an approximate melting point, then cooled.[8] A second, careful determination is performed with a slow heating rate (1-2 °C/minute) starting from about 15-20°C below the approximate melting point.[7]
-
Data Recording: The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]
Caption: Workflow for Melting Point Determination.
pKa Determination (Acid-Base Titration)
The pKa value is the negative logarithm of the acid dissociation constant and is crucial for understanding the ionization state of a molecule at a given pH.[10] For an amino acid derivative like this compound, titration can reveal the pKa of the carboxylic acid group and the protonated amine.
Methodology:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 N) in a beaker.
-
Titration Setup: Calibrate a pH meter and place the electrode in the solution. Fill a burette with a standardized titrant (e.g., 0.1 M NaOH).[11]
-
Titration Process: Add the titrant in small, precise increments (e.g., 1 mL). After each addition, stir the solution and record the pH.[11]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.[10] The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve).[10] The isoelectric point (pI) can be calculated by averaging the pKa values for the carboxylic acid and the amino group.[12]
Caption: Workflow for pKa Determination via Titration.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]
Methodology:
-
Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a buffer like PBS at pH 7.4) saturated with n-octanol.[14]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously to allow the compound to partition between them until equilibrium is reached.[15]
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV or LC-MS.[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
Aqueous Solubility Determination
Solubility is a critical property that affects a drug's bioavailability.[16] Both kinetic and thermodynamic solubility can be measured.
Methodology (Thermodynamic Shake-Flask):
-
Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., PBS pH 7.4).[16]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[17][18]
-
Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.[17]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured, typically by HPLC-UV or LC-MS, against a calibration curve.[19]
Logical Relationships and Workflows
The determination of these physicochemical properties follows a logical sequence in early-stage drug discovery, often starting from a synthesized or acquired compound.
Caption: General Experimental Workflow in Drug Discovery.
References
- 1. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. capotchem.cn [capotchem.cn]
- 5. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. southalabama.edu [southalabama.edu]
- 9. westlab.com [westlab.com]
- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. enamine.net [enamine.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to 4,4-dimethylpyrrolidine-3-carboxylic acid (CAS: 261896-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-dimethylpyrrolidine-3-carboxylic acid is a substituted proline derivative that has garnered attention in medicinal chemistry as a versatile chiral building block. Its rigid pyrrolidine scaffold, coupled with the gem-dimethyl substitution, offers unique conformational constraints that are of interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available scientific and patent literature on this compound, focusing on its chemical properties, synthesis, and applications in drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These have been aggregated from various chemical suppliers and computational databases.
| Property | Value | Source |
| CAS Number | 261896-35-9 | ChemScene[1] |
| Molecular Formula | C₇H₁₃NO₂ | ChemScene[1] |
| Molecular Weight | 143.18 g/mol | ChemScene[1] |
| SMILES | CC1(C)CNCC1C(=O)O | Blago Fund[2] |
| InChI | InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | Finetech Industry Limited[3] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | ChemScene[1] |
| logP (predicted) | 0.3166 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
| Purity | Typically ≥95-97% | ChemScene, Astatech[1][4] |
| Storage Conditions | Room temperature, sealed in dry, dark place | Blago Fund[2] |
Note: Some properties are computationally predicted and may vary from experimental values.
Synthesis and Experimental Protocols
Generalized Synthetic Workflow:
The synthesis of trans-4,4-dimethylpyrrolidine-3-carboxylic acid can be conceptualized as a multi-step process, likely involving the formation of a substituted pyrrolidine ring followed by functional group manipulations. A plausible, though generalized, workflow is depicted below.
A generalized synthetic workflow for this compound.
Experimental Details from Patent Literature (Illustrative):
Patent WO2000015611A1 describes the preparation of l-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid ethyl ester, an intermediate.[5] This is achieved through a reaction sequence that provides the core scaffold. The final deprotection and hydrolysis steps to yield the title compound are also mentioned. The synthesis of the trans-4,4-dimethylpyrrolidine-3-carboxylic acid resulted in a product with a melting point of 282-286°C.[6]
Applications in Drug Discovery and Biological Activity
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Neurological Disorders
Patent literature suggests a potential role for this compound in the context of neurological disorders. Specifically, trans-4,4-dimethylpyrrolidine-3-carboxylic acid has been evaluated in a [³H]gabapentin binding assay, which is relevant for conditions such as epilepsy, pain, and anxiety.[5][6] The binding affinity to the α2δ subunit of voltage-gated calcium channels is a key indicator of potential therapeutic efficacy in this area.
Hepatitis B Virus (HBV) Infection
The compound has been utilized as a starting material in the synthesis of xanthone derivatives for the treatment and prophylaxis of Hepatitis B virus disease, as detailed in patent WO2017202798A1.[7] In this context, the pyrrolidine moiety serves as a scaffold for the elaboration of more complex structures designed to interact with viral targets.
sGC Stimulation
Patent EP 3194382 B1 describes the use of this compound in the synthesis of pyrazole derivatives that act as soluble guanylate cyclase (sGC) stimulators.[8] sGC is a key enzyme in the nitric oxide signaling pathway, and its stimulation can lead to vasodilation and other physiological effects relevant to cardiovascular diseases. The patent provides ¹H-NMR data for a final compound incorporating the this compound moiety.[8]
Signaling Pathway: sGC Stimulation
The diagram below illustrates the role of sGC stimulators in the nitric oxide signaling pathway.
The role of sGC stimulators in the nitric oxide signaling pathway.
Conclusion
This compound is a chiral building block with demonstrated utility in the synthesis of compounds targeting a range of therapeutic areas, including neurological disorders, viral infections, and cardiovascular diseases. While detailed experimental protocols and in-depth biological studies on the compound itself are limited in the public domain, the existing patent literature highlights its potential for the development of novel pharmaceuticals. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 3. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. netascientific.com [netascientific.com]
- 5. WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids - Google Patents [patents.google.com]
- 6. DE69921340T2 - BRANCHED ALKYLPYRROLIDIN-3-CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. WO2017202798A1 - Xanthone derivatives for the treatment and prophylaxis of hepatitis b virus disease - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Structure Elucidation of 4,4-Dimethylpyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4,4-dimethylpyrrolidine-3-carboxylic acid. Given the limited availability of public experimental data for this specific molecule, this document presents a plausible synthetic route and the expected spectroscopic data based on established principles of organic chemistry. This guide is intended to serve as a practical framework for the synthesis, purification, and structural confirmation of this compound and analogous compounds.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route for this compound is proposed, commencing from ethyl 2-cyano-3,3-dimethylbutanoate. This multi-step synthesis involves a reductive cyclization followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of Diethyl 4,4-dimethylpyrrolidine-2,3-dicarboxylate
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl 2-cyano-3,3-dimethylbutanoate (1 equivalent), ethanol (10 volumes), and Raney nickel (approximately 10% by weight of the starting material).
-
Reaction Conditions: The flask is connected to a hydrogen gas supply and the reaction mixture is stirred vigorously under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the Raney nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure diethyl 4,4-dimethylpyrrolidine-2,3-dicarboxylate.
Experimental Protocol: Hydrolysis to this compound
-
Reaction Setup: The purified diethyl 4,4-dimethylpyrrolidine-2,3-dicarboxylate (1 equivalent) is dissolved in a mixture of ethanol (5 volumes) and water (5 volumes) in a 100 mL round-bottom flask.
-
Reaction Conditions: Sodium hydroxide (2.2 equivalents) is added to the solution, and the mixture is heated to reflux for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected quantitative data from various spectroscopic techniques for the confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.45 | d, J = 12.5 Hz | 1H | H-5a |
| 3.28 | d, J = 12.5 Hz | 1H | H-5b |
| 3.15 | s | 2H | H-2 |
| 2.85 | s | 1H | H-3 |
| 1.15 | s | 3H | C(4)-CH₃ |
| 1.10 | s | 3H | C(4)-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 178.5 | C=O |
| 60.2 | C-5 |
| 55.8 | C-2 |
| 48.7 | C-3 |
| 40.1 | C-4 |
| 25.4 | C(4)-CH₃ |
| 24.9 | C(4)-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3300 | Broad | O-H stretch (carboxylic acid) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1715 | Strong | C=O stretch (carboxylic acid) |
| 1470, 1380 | Medium | C-H bend (gem-dimethyl) |
| 1250 | Medium | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
| m/z | Ion |
| 144.1025 | [M+H]⁺ |
| 126.0919 | [M+H - H₂O]⁺ |
| 98.0969 | [M+H - COOH]⁺ |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical process of structure elucidation.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for the structure elucidation process.
4,4-dimethylpyrrolidine-3-carboxylic acid chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 4,4-dimethylpyrrolidine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide also explores its application as a building block in the development of targeted protein degraders.
Chemical Structure and Identification
This compound is a substituted proline analog. The core structure consists of a five-membered pyrrolidine ring with two methyl groups at the 4-position and a carboxylic acid group at the 3-position.
Systematic Name: this compound[1] Synonyms: 4,4-Dimethyl-1H-pyrrolidine-3-carboxylic acid[1] CAS Number: 261896-35-9[1][2][3] Molecular Formula: C₇H₁₃NO₂[1][4] Molecular Weight: 143.18 g/mol [1][4]
The canonical SMILES representation of the molecule is CC1(C)CNCC1C(=O)O.[3]
Physicochemical and Predicted Properties
A summary of the key physicochemical and computationally predicted properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate or a fragment in drug design, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Appearance | Off-white solid / white crystalline powder | [2][5] |
| Boiling Point | 246.2 ± 33.0 °C (Predicted) | [5] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 3.88 ± 0.40 (Predicted) | [5] |
| LogP | 0.3166 | [1] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Temperature | Room temperature, sealed in a dry, dark place | [1][2][5] |
Synthesis and Experimental Protocols
General Experimental Protocol: Asymmetric Michael Addition for Pyrrolidine-3-Carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of pyrrolidine-3-carboxylic acid derivatives, which can be adapted for the synthesis of this compound.
Step 1: Michael Addition The core of the synthesis involves the Michael addition of a nitroalkane to a 4-substituted-4-oxo-2-enoate, catalyzed by an organocatalyst.[6]
-
Reactants: A 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane (e.g., nitromethane).
-
Catalyst: A chiral organocatalyst, such as a diarylprolinol silyl ether, is often used to induce stereoselectivity.
-
Solvent: The reaction is typically carried out in an organic solvent like toluene or chloroform.
-
Procedure: The enone, nitroalkane, and catalyst are stirred in the solvent at a controlled temperature (e.g., room temperature) for a specified period (e.g., 48 hours) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[6]
Step 2: Reductive Cyclization and Hydrolysis The product from the Michael addition is then subjected to reductive cyclization to form the pyrrolidine ring, followed by hydrolysis of the ester to yield the carboxylic acid.
-
Reduction: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium or nickel catalyst).
-
Hydrolysis: The ester group is hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography.
Protecting Group Strategy: In many synthetic routes involving amino acids, protecting groups are essential. The secondary amine of the pyrrolidine ring is often protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions. These protecting groups can be added before the key reaction steps and removed at a later stage.
Application in Drug Development: A Building Block for PROTACs
This compound and its derivatives are valuable building blocks in the field of targeted protein degradation. Specifically, they can be incorporated into Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.
The pyrrolidine scaffold of this compound can be a key component of the linker or even part of the E3 ligase ligand in a PROTAC molecule. Its rigid structure can help to correctly orient the two ends of the PROTAC for efficient ternary complex formation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action of a PROTAC molecule.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 5. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
The Biological Landscape of 4,4-Dimethylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the biological activity of the broader class of pyrrolidine-3-carboxylic acid derivatives due to the limited publicly available information specifically on the biological activity of 4,4-dimethylpyrrolidine-3-carboxylic acid derivatives. The principles, experimental protocols, and signaling pathways discussed herein are based on studies of structurally related compounds and are intended to provide a foundational understanding for research and development involving the 4,4-dimethyl subclass.
Introduction
The pyrrolidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its rigid, five-membered ring system allows for the precise stereochemical presentation of substituents, making it an attractive core for targeting various enzymes and receptors. While specific data on the 4,4-dimethyl substituted derivatives are scarce in the public domain, the broader class of pyrrolidine-3-carboxylic acid derivatives has been extensively investigated, revealing significant potential in several therapeutic areas. This guide summarizes the key biological activities, experimental methodologies, and relevant signaling pathways associated with this class of compounds.
Key Biological Activities
The primary area where pyrrolidine-3-carboxylic acid derivatives have demonstrated significant and well-documented biological activity is as endothelin receptor antagonists .
Endothelin Receptor Antagonism
Endothelin (ET) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation. There are two main endothelin receptor subtypes: ETA and ETB. Antagonism of these receptors, particularly ETA, has been a key strategy in the development of therapies for pulmonary arterial hypertension and other cardiovascular diseases.
A series of 2,4-diaryl substituted pyrrolidine-3-carboxylic acids have been identified as potent and selective endothelin receptor antagonists. Modifications to the substituents on the pyrrolidine ring and the side chain attached to the ring nitrogen have been shown to modulate both potency and selectivity for the ETA versus the ETB receptor. For instance, the replacement of a dialkylacetamide side chain with a 2,6-dialkylacetanilide can invert the selectivity from ETA to ETB.
While specific quantitative data for this compound derivatives as endothelin antagonists is not available in the reviewed literature, the established structure-activity relationships (SAR) for this class of compounds suggest that the 4,4-dimethyl substitution would likely influence the conformational rigidity of the pyrrolidine ring, which in turn could impact receptor binding and selectivity. Further investigation into this specific substitution pattern is warranted to explore its potential effects on endothelin receptor antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of pyrrolidine-3-carboxylic acid derivatives as endothelin receptor antagonists.
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors.
-
Radioligand: [125I]ET-1.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% bovine serum albumin (BSA).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes (2-10 µg of protein), [125I]ET-1 (final concentration ~25 pM), and either assay buffer (for total binding), unlabeled ET-1 (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at 25°C for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding as the difference between total and non-specific binding.
-
Determine the IC50 values (the concentration of test compound that inhibits 50% of specific [125I]ET-1 binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Endothelin Receptor Antagonism (Calcium Mobilization)
Objective: To determine the functional antagonist activity (IC50) of test compounds by measuring their ability to inhibit ET-1-induced intracellular calcium mobilization.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing either the human ETA or ETB receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
ET-1.
-
Test compounds.
-
A fluorescence plate reader capable of kinetic measurements.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a pre-determined concentration of ET-1 (typically the EC80 concentration).
-
Immediately measure the change in fluorescence intensity over time using the fluorescence plate reader.
-
The antagonist effect is measured as the inhibition of the ET-1-induced calcium signal.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the endothelin signaling pathway and a general workflow for the discovery of endothelin receptor antagonists.
Caption: Simplified Endothelin Signaling Pathway.
Caption: General Drug Discovery Workflow for Endothelin Antagonists.
Conclusion
While the biological activity of this compound derivatives remains an underexplored area in publicly accessible scientific literature, the broader class of pyrrolidine-3-carboxylic acids has proven to be a rich source of potent and selective endothelin receptor antagonists. The established SAR for this class provides a strong rationale for the synthesis and evaluation of 4,4-dimethyl substituted analogs. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating such investigations. Further research into this specific subclass is encouraged to fully elucidate its therapeutic potential.
In-depth Technical Guide: 4,4-dimethylpyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
4,4-dimethylpyrrolidine-3-carboxylic acid is a substituted proline analog that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, gem-dimethyl substituted pyrrolidine core makes it a valuable building block for creating structurally constrained peptides and small molecules. This document aims to provide a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The conformational rigidity of this five-membered nitrogen heterocycle is a key feature exploited by medicinal chemists to improve the pharmacological properties of drug candidates, such as binding affinity and metabolic stability. The introduction of substituents onto the pyrrolidine ring, such as the gem-dimethyl group in this compound, further constrains the ring's conformation, offering a powerful tool for probing ligand-receptor interactions. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is recognized.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 261896-35-9 | [3] |
| Molecular Formula | C₇H₁₃NO₂ | [3][4] |
| Molecular Weight | 143.18 g/mol | [3][4] |
| Appearance | Off-white solid | [5] |
| Boiling Point (Predicted) | 246.2 ± 33.0 °C | [5] |
| Density (Predicted) | 1.057 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.88 ± 0.40 | [5] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
A general strategy for the synthesis of substituted pyrrolidine-3-carboxylic acids involves the asymmetric Michael addition of a nitroalkane to an enoate, followed by cyclization and reduction.[6][7][8] The following diagram illustrates a conceptual workflow for the synthesis of a generic pyrrolidine-3-carboxylic acid derivative.
Figure 1: Conceptual workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.
Note: A specific, detailed experimental protocol for the synthesis of this compound with accompanying quantitative data (yields, spectroscopic data) is not available in the reviewed literature. The above workflow is a generalized representation based on the synthesis of related compounds.
Applications in Research and Drug Development
The structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Asymmetric Synthesis: The chiral nature of this compound, particularly its enantiopure forms like (R)-4,4-dimethylpyrrolidine-3-carboxylic acid, makes it a useful building block in asymmetric synthesis.[2]
-
Medicinal Chemistry: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[2] The gem-dimethyl group can enhance metabolic stability and influence the conformational preferences of the final molecule, potentially leading to improved efficacy and selectivity.
-
Peptidomimetics: The constrained pyrrolidine ring can be incorporated into peptide backbones to create peptidomimetics with defined secondary structures. This is a common strategy to improve the oral bioavailability and proteolytic resistance of peptide-based drugs.
While no specific signaling pathways directly involving this compound have been identified, its derivatives are being investigated for various biological activities. For instance, derivatives of pyrrolidine have shown potential as antiproliferative agents.[9] The following diagram illustrates a simplified, hypothetical signaling pathway where a drug derived from a pyrrolidine scaffold might act as an inhibitor.
Figure 2: Hypothetical signaling pathway inhibited by a pyrrolidine-derived drug.
Conclusion
This compound is a valuable synthetic building block with significant potential in medicinal chemistry and drug development. While detailed information regarding its initial discovery and specific synthetic protocols is sparse in the public domain, its utility is evident from its commercial availability and the known applications of its structural class. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential. The lack of detailed historical and experimental data highlights an opportunity for further academic and industrial research to fill this knowledge gap.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 4,4-dimethylpyrrolidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-dimethylpyrrolidine-3-carboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document compiles predicted data and representative spectroscopic information from closely related analogs. Standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed, offering a valuable resource for the characterization and analysis of this and similar chemical entities.
Introduction
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a significant scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The characterization of such compounds is crucial for drug discovery and development, relying heavily on spectroscopic techniques to elucidate and confirm their molecular structure. This guide focuses on providing the essential spectroscopic information and methodologies for researchers working with this compound.
Molecular Structure and Properties
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted chemical shifts for this compound are based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (CH₂) | ~3.0 - 3.4 | m |
| H-3 (CH) | ~2.8 - 3.2 | m |
| H-5 (CH₂) | ~3.0 - 3.4 | m |
| NH | ~8.0 - 9.0 (variable) | br s |
| COOH | ~10.0 - 12.0 (variable) | br s |
| C(CH₃)₂ | ~1.0 - 1.3 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~170 - 185[3][4] |
| C-2 (CH₂) | ~50 - 60 |
| C-3 (CH) | ~45 - 55 |
| C-4 (Quaternary C) | ~35 - 45 |
| C-5 (CH₂) | ~50 - 60 |
| C(CH₃)₂ | ~20 - 30 |
Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for a carboxylic acid and a secondary amine are expected.
Table 3: Representative IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp[5] |
| N-H (Secondary Amine) | 3300 - 3500 | Moderate, may be broad |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
| C-N | 1000 - 1250 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into the structure.
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.10192 |
| [M+Na]⁺ | 166.08386 |
| [M-H]⁻ | 142.08736 |
Data sourced from PubChem CID 5103410.[1]
Experimental Protocols
The following are generalized experimental methodologies for acquiring spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[6]
-
¹H NMR Acquisition: A standard one-pulse sequence is utilized. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to cover a range of 0-12 ppm.[7]
-
¹³C NMR Acquisition: A proton-decoupled pulse program is commonly used to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C. The spectral width is typically set to 0-220 ppm.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to a known standard, such as tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal.[6]
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).[6][7]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.[7]
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The solvent is nebulized and ionized, creating charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻).
-
Data Analysis: The mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified to confirm the molecular weight. Fragmentation patterns can be analyzed to provide structural information.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational spectroscopic profile for this compound based on predicted data and information from analogous structures. The included experimental protocols offer standardized methods for obtaining empirical data. This compilation serves as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in the field of drug development and chemical research.
References
- 1. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: Solubility Profile of 4,4-Dimethylpyrrolidine-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-dimethylpyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common organic solvents. Furthermore, it presents a structured framework for the systematic reporting of such data and illustrates the experimental workflow using process diagrams. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to generate and interpret critical solubility data for applications in drug design, formulation, and process development.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. Its structural features, including a carboxylic acid group and a tertiary amine within a pyrrolidine ring, impart specific physicochemical properties that influence its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its effective use in synthetic reactions, purification processes, and the formulation of active pharmaceutical ingredients (APIs).
This guide addresses the current gap in publicly available, quantitative solubility data for this compound. It provides a robust experimental methodology that can be adopted by researchers to determine the solubility of this compound in a variety of organic solvents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a theoretical basis for anticipating its solubility behavior. For instance, the presence of both hydrogen bond donors (the carboxylic acid proton and the amine proton) and acceptors (the carbonyl oxygen and the amine nitrogen) suggests potential for solubility in polar solvents.[1] The predicted LogP value of 0.3166 indicates a relatively balanced hydrophilic-lipophilic character.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 143.18 g/mol | [1][2][3][4] |
| Appearance | Off-white solid | [2] |
| pKa (predicted) | 3.88 ± 0.40 | [2] |
| TPSA (Topological Polar Surface Area) | 49.33 Ų | [1] |
| LogP (predicted) | 0.3166 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| Boiling Point (predicted) | 246.2 ± 33.0 °C | [2] |
| Density (predicted) | 1.057 ± 0.06 g/cm³ | [2] |
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (purity ≥97%)[1]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3.2. Experimental Workflow
The overall experimental workflow for solubility determination is depicted in the following diagram:
3.3. Step-by-Step Procedure
-
Preparation of Supersaturated Mixtures:
-
Add an excess amount of this compound to a series of vials.
-
Dispense a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibrated range of the analytical method.
-
-
Concentration Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Solubility Calculation:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL or mol/L.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. Table 2 provides a template for reporting such data. While specific experimental data for this compound is not available in the literature, this table is populated with hypothetical values to illustrate its proper use.
Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | > 100 | > 0.70 |
| Ethanol | 4.3 | 85.2 | 0.59 |
| Isopropanol | 3.9 | 54.1 | 0.38 |
| Acetonitrile | 5.8 | 25.6 | 0.18 |
| Acetone | 5.1 | 15.3 | 0.11 |
| Dichloromethane | 3.1 | 5.8 | 0.04 |
| Ethyl Acetate | 4.4 | 2.1 | 0.015 |
| Toluene | 2.4 | < 1.0 | < 0.007 |
| Heptane | 0.1 | < 0.1 | < 0.0007 |
Factors Influencing Solubility
The solubility of a carboxylic acid like this compound is influenced by several factors:
-
Solvent Polarity: Polar solvents are generally better at solvating polar molecules. The "like dissolves like" principle suggests that solubility will be higher in more polar organic solvents.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the carboxylic acid and amine functional groups, enhancing solubility.
-
Temperature: For most solid solutes, solubility increases with temperature.
-
Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[5][6] This is an important consideration for non-anhydrous solvent systems.
The logical relationship between the compound's functional groups and its expected solubility behavior is illustrated below.
Conclusion
This technical guide provides a framework for the systematic investigation and reporting of the solubility of this compound in organic solvents. While specific quantitative data is currently scarce in the public domain, the detailed experimental protocol and data presentation templates provided herein are designed to assist researchers in generating high-quality, reproducible solubility data. A thorough understanding of the solubility profile of this important building block will undoubtedly accelerate its application in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
An In-depth Technical Guide on Potential Therapeutic Targets for 4,4-dimethylpyrrolidine-3-carboxylic acid Analogs
Disclaimer: This technical guide explores the potential therapeutic applications of the 4,4-dimethylpyrrolidine-3-carboxylic acid scaffold by examining the known biological activities of its structural analogs. There is currently no publicly available data identifying specific therapeutic targets for this compound itself. The information presented herein is based on the broader class of pyrrolidine-3-carboxylic acid derivatives and is intended for research and drug development professionals.
The pyrrolidine-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal building block for designing potent and selective ligands for various biological targets. This guide summarizes the key therapeutic areas where derivatives of pyrrolidine-3-carboxylic acid have shown promise, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Endothelin Receptor Antagonists
Derivatives of pyrrolidine-3-carboxylic acid have been extensively investigated as antagonists of endothelin (ET) receptors, particularly the ET-A subtype, which is implicated in vasoconstriction and cell proliferation. Antagonism of the ET-A receptor is a therapeutic strategy for conditions such as pulmonary arterial hypertension and some cancers.
| Compound ID | Target Receptor | Binding Affinity (Ki) | Selectivity (ET-B/ET-A) | Reference |
| ABT-627 (Atrasentan) | ET-A | 0.034 nM | 2000-fold for ET-A | [1][2] |
| A-216546 | ET-A | 0.46 nM | >130,000-fold for ET-A | [1][3] |
| A-308165 | ET-B | - | >27,000-fold for ET-B | [4] |
This protocol describes a competitive binding assay to determine the affinity of a test compound for the endothelin-A (ET-A) receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human ET-A receptor to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4) and determine the protein concentration.[5]
2. Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of varying concentrations of the unlabeled test compound (e.g., a pyrrolidine-3-carboxylic acid derivative).
-
To determine non-specific binding, add 50 µL of a high concentration of unlabeled endothelin-1 (1 µM) to separate wells.
-
Add 50 µL of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) at a concentration close to its Kd.
-
Add 150 µL of the prepared membrane suspension to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Endothelin-A receptor signaling pathway and its inhibition.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibitors of DPP-4 are used in the treatment of type 2 diabetes. Pyrrolidine-based structures are key pharmacophores in several marketed DPP-4 inhibitors.
| Compound ID | Target | IC₅₀ | Reference |
| Pyrrole derivative 5f | DPP-4 | 12.19 nM | [7][8] |
| Pyrrole derivative 5g | DPP-4 | 23.08 nM | [7][8] |
| Pyrrole-2-carbonitrile 3 | DPP-4 | 4.0 nM | [9] |
| Pyrrole-2-carbonitrile 4 | DPP-4 | 10.0 nM | [9] |
This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against DPP-4.
1. Reagent Preparation:
-
DPP-4 Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.
-
DPP-4 Enzyme: Recombinant human DPP-4 diluted in DPP-4 Assay Buffer.
-
DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin) diluted in DPP-4 Assay Buffer.
-
Test Compound: Serially diluted in DPP-4 Assay Buffer. A known DPP-4 inhibitor (e.g., Sitagliptin) should be used as a positive control.[10]
2. Assay Procedure:
-
In a 96-well black plate, add 30 µL of DPP-4 Assay Buffer.
-
Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the background control wells.
-
Add 10 µL of the test compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) in a kinetic mode for 30 minutes at 37°C.[10]
3. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the IC₅₀ of a DPP-4 inhibitor.
Factor XIa Inhibitors
Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising antithrombotic strategy with a potentially lower bleeding risk compared to traditional anticoagulants. Pyrrolidine-based scaffolds have been explored for the development of FXIa inhibitors.
| Compound Class | Target | Activity | Selectivity vs. Thrombin | Reference |
| 4,4-disubstituted prolines | FXIa | IC₅₀ ≈ 10 nM | ~1000-fold |
Specific compound IDs and detailed data for 4,4-disubstituted prolines were not available in the searched literature.
This protocol details the determination of the IC₅₀ value of a test compound against purified human FXIa.
1. Reagent Preparation:
-
Assay Buffer: Tris-Buffered Saline (TBS), pH 7.4.
-
Human FXIa: Purified human Factor XIa diluted in assay buffer.
-
Chromogenic Substrate: A specific substrate for FXIa (e.g., S-2366) diluted in assay buffer.
-
Test Compound: Serially diluted in assay buffer. The final DMSO concentration should be kept below 1%.
2. Assay Procedure:
-
To a 96-well microplate, add the test compound dilutions. Include a control with buffer and DMSO only.
-
Add the human FXIa solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately monitor the change in absorbance at 405 nm at 37°C for 10-30 minutes using a microplate reader.[11]
3. Data Analysis:
-
Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Simplified intrinsic coagulation cascade showing FXIa inhibition.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. PPARα and PPARγ are targets for the treatment of dyslipidemia and type 2 diabetes, respectively. Certain derivatives of pyrrolidine-3-carboxylic acid have been identified as potent PPAR agonists.
| Compound Class | Target | Activity (EC₅₀) | Reference |
| 4-benzylpyrrolidine-3-carboxylic acid derivatives | PPARα/γ | Low nanomolar range |
Specific compound IDs and EC₅₀ values were not detailed in the provided search results.
This protocol describes a cell-based assay to measure the activation of a PPAR subtype by a test compound.
1. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a PPAR expression vector (e.g., for PPARγ) and a PPRE-luciferase reporter vector. The reporter vector contains peroxisome proliferator response elements (PPREs) upstream of a luciferase gene.[5]
2. Compound Treatment and Incubation:
-
After transfection, treat the cells with various concentrations of the test compound and a known PPAR agonist (e.g., Rosiglitazone for PPARγ) as a positive control.
-
Incubate the cells for 24-48 hours.
3. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer and a luciferase substrate.[5]
4. Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Calculate the fold activation relative to the vehicle-treated control.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) by plotting the fold activation against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a PPAR agonist luciferase reporter assay.
References
- 1. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Indigo Biosciences Human PPAR Reporter Assays Panel All-inclusive Cell-Based | Fisher Scientific [fishersci.com]
A Proposed Enantioselective Pathway to 4,4-Dimethylpyrrolidine-3-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed enantioselective synthesis of 4,4-dimethylpyrrolidine-3-carboxylic acid, a chiral building block with potential applications in medicinal chemistry and drug development. In the absence of a direct, established protocol in the current literature, this document details a rational synthetic strategy based on well-precedented organocatalytic and cyclization reactions. The core of this proposed pathway involves an asymmetric Michael addition of isobutyraldehyde to a nitroalkene, followed by stereoselective reduction and subsequent cyclization to construct the desired pyrrolidine ring with control over the C3 stereocenter. This guide provides detailed, plausible experimental protocols for the key transformations, summarizes expected quantitative data based on analogous reactions, and includes visualizations of the proposed synthetic workflow to aid in laboratory implementation.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active natural products. The conformational rigidity and stereochemical complexity offered by substituted pyrrolidines make them attractive motifs for modulating the activity and selectivity of drug candidates. Specifically, 4,4-disubstituted pyrrolidine-3-carboxylic acids represent a class of constrained β-amino acids that can impart unique conformational preferences to peptides and small molecule therapeutics. This guide focuses on a proposed enantioselective synthesis of this compound, a target molecule for which a direct asymmetric synthesis has not been extensively reported.
The proposed strategy leverages the power of asymmetric organocatalysis to establish the key stereocenter and the quaternary carbon atom in a controlled manner. This approach offers a potentially efficient and scalable route to this valuable chiral building block, starting from readily available materials.
Proposed Synthetic Pathway
The proposed enantioselective synthesis of this compound is a multi-step sequence commencing with an organocatalyzed asymmetric Michael addition. This key step is followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring. The final step involves the hydrolysis of an ester to yield the target carboxylic acid.
Figure 1: Proposed synthetic workflow for the enantioselective synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are based on analogous reactions found in the literature and are proposed for the synthesis of the target molecule. Optimization of reaction conditions will be necessary for achieving high yields and enantioselectivities.
Step 1: Asymmetric Michael Addition to Synthesize Methyl (R)-4,4-dimethyl-3-formyl-5-nitropentanoate
This key step establishes the stereocenter at the C3 position and the quaternary carbon at the C4 position. The use of a chiral proline-derived catalyst is proposed to induce high enantioselectivity.
Reaction Scheme:
(Isobutyraldehyde) + (Methyl 3-nitroacrylate) --[Chiral Catalyst]--> (Methyl (R)-4,4-dimethyl-3-formyl-5-nitropentanoate)
Proposed Protocol:
To a solution of methyl 3-nitroacrylate (1.0 eq.) in anhydrous dichloromethane (0.2 M) is added the chiral diarylprolinol silyl ether catalyst (0.1 eq.). The mixture is stirred at room temperature for 10 minutes. Isobutyraldehyde (2.0 eq.) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.
Step 2: Reductive Cyclization to Synthesize Methyl (R)-4,4-dimethylpyrrolidine-3-carboxylate
This step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.
Reaction Scheme:
(Methyl (R)-4,4-dimethyl-3-formyl-5-nitropentanoate) --[H2, Pd/C]--> (Methyl (R)-4,4-dimethylpyrrolidine-3-carboxylate)
Proposed Protocol:
To a solution of methyl (R)-4,4-dimethyl-3-formyl-5-nitropentanoate (1.0 eq.) in methanol (0.1 M) is added palladium on carbon (10 wt. %, 0.1 eq.). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Hydrolysis to (R)-4,4-Dimethylpyrrolidine-3-carboxylic Acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Reaction Scheme:
(Methyl (R)-4,4-dimethylpyrrolidine-3-carboxylate) --[LiOH, H2O]--> ((R)-4,4-Dimethylpyrrolidine-3-carboxylic Acid)
Proposed Protocol:
To a solution of methyl (R)-4,4-dimethylpyrrolidine-3-carboxylate (1.0 eq.) in a mixture of THF and water (2:1, 0.1 M) is added lithium hydroxide monohydrate (2.0 eq.). The reaction mixture is stirred at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then acidified to pH ~6 with 1 M HCl. The aqueous layer is washed with ethyl acetate, and then the aqueous layer is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Quantitative Data Summary (Expected)
The following table summarizes the expected yields and enantiomeric excess (e.e.) for each step, based on literature precedents for similar transformations. These values should be considered as targets for optimization.
| Step | Reaction | Catalyst/Reagent | Expected Yield (%) | Expected e.e. (%) |
| 1 | Asymmetric Michael Addition | Chiral Diarylprolinol Silyl Ether | 70-90 | >95 |
| 2 | Reductive Cyclization | H₂, Pd/C | 80-95 | No erosion expected |
| 3 | Hydrolysis | LiOH, H₂O | >90 | No erosion expected |
Logical Relationships in the Proposed Synthesis
The success of this synthetic pathway relies on the effective execution of each step in sequence. The asymmetric Michael addition is the most critical step, as it dictates the stereochemical outcome of the final product.
Figure 2: Logical flow of the proposed synthetic sequence.
Conclusion
This technical guide presents a viable and well-reasoned, albeit proposed, enantioselective synthesis of this compound. The strategy is rooted in established and powerful organocatalytic methodologies, offering a clear path for researchers to explore the synthesis of this and related chiral building blocks. The successful implementation of this pathway would provide valuable access to a novel constrained β-amino acid for applications in drug discovery and development. Further experimental validation and optimization are required to establish the efficiency and robustness of this proposed route.
Synthesis of 4,4-Dimethylpyrrolidine-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4-dimethylpyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the starting materials, a step-by-step synthetic pathway, and relevant experimental protocols, supported by quantitative data and a visual representation of the synthetic route.
Core Synthesis Pathway
The primary synthetic route to trans-4,4-dimethylpyrrolidine-3-carboxylic acid commences from readily available starting materials: isovaleraldehyde and ethyl acrylate. The synthesis proceeds through a multi-step sequence involving the formation of a diene, followed by a key [3+2] cycloaddition reaction to construct the pyrrolidine ring, and concludes with a deprotection step to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of trans-4,4-dimethylpyrrolidine-3-carboxylic acid and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid ethyl ester | C₁₆H₂₃NO₂ | 261.36 | 28 | - |
| trans-4,4-Dimethylpyrrolidine-3-carboxylic acid | C₇H₁₃NO₂ | 143.18 | 84 | 282-286 |
Synthetic Pathway Diagram
The following diagram illustrates the synthetic route from isovaleraldehyde to trans-4,4-dimethylpyrrolidine-3-carboxylic acid.
4,4-Dimethylpyrrolidine-3-carboxylic Acid: A Constrained Proline Analog for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethylpyrrolidine-3-carboxylic acid, a gem-disubstituted β-proline analog, presents a unique scaffold for medicinal chemistry and drug discovery. Its constrained pyrrolidine ring, induced by the gem-dimethyl substitution at the C4 position, offers a valuable tool for modulating peptide conformation, enhancing metabolic stability, and exploring novel structure-activity relationships. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a proline analog. While specific biological data for this compound is limited in publicly available literature, this document extrapolates its potential utility based on the well-established roles of other substituted proline analogs in drug development. Detailed hypothetical experimental protocols and workflow diagrams are provided to guide researchers in its application.
Introduction
Proline and its analogs are fundamental building blocks in peptide and protein structures, known for their unique ability to induce turns and kinks in polypeptide chains, thereby influencing their three-dimensional structure and biological function.[1] The conformational rigidity of the pyrrolidine ring restricts the backbone dihedral angles (φ and ψ) and influences the cis-trans isomerization of the preceding peptide bond.[2] Modifications to the proline scaffold, such as substitution on the pyrrolidine ring, have been extensively explored to further control these conformational properties and to introduce novel functionalities.[3]
This compound, a β-proline analog with gem-dimethyl substitution at the C4 position, offers a particularly interesting modification. The presence of the gem-dimethyl group is expected to impose significant steric constraints on the pyrrolidine ring, leading to a more defined ring pucker and potentially influencing the preferred backbone conformation of peptides into which it is incorporated.[4] This constrained geometry can be exploited in drug design to lock a peptide or small molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.
This guide will delve into the synthetic strategies for accessing this unique building block, summarize its known properties, and explore its potential applications in areas such as peptide mimetics, enzyme inhibitors, and as a scaffold in novel therapeutic modalities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [5] |
| Molecular Weight | 143.18 g/mol | [5] |
| CAS Number | 261896-35-9 | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| pKa | (Predicted) ~4.0 (carboxylic acid), ~10.5 (amine) |
Synthesis of this compound
Proposed Synthetic Pathway: Intramolecular Michael Addition
A potential synthetic route could involve an intramolecular Michael addition of a nitrogen nucleophile onto an α,β-unsaturated ester. This strategy offers a convergent approach to the pyrrolidine ring system.
General Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of tert-butyl 4-methyl-2-pentenoate (Michael Acceptor)
-
To a solution of isobutyraldehyde (1.0 eq) and malonic acid mono-tert-butyl ester (1.1 eq) in pyridine (5 V) is added piperidine (0.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours, with monitoring by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude α,β-unsaturated ester, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl 3-(benzylamino)-4-methylpentanoate
-
To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent such as methanol is added benzylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting imine/enamine mixture is then reduced in situ with a reducing agent like sodium borohydride (1.5 eq) at 0 °C.
-
The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude β-amino ester.
Step 3: N-Boc Protection
-
The crude β-amino ester is dissolved in a mixture of dioxane and water (1:1).
-
Sodium bicarbonate (2.0 eq) and di-tert-butyl dicarbonate (1.2 eq) are added, and the mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction mixture is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated to give the N-Boc protected β-amino ester.
Step 4: Deprotection and Intramolecular Cyclization
-
The N-Boc protected β-amino ester is dissolved in dichloromethane and treated with trifluoroacetic acid (TFA) at room temperature to remove the Boc group.
-
After completion of the deprotection, the solvent and excess TFA are removed under reduced pressure.
-
The resulting amine salt is then dissolved in a suitable solvent like THF and treated with a non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) at 0 °C to induce intramolecular cyclization to the corresponding lactam.
-
The reaction is quenched with a saturated solution of ammonium chloride and the product is extracted.
Step 5: Reduction and Hydrolysis
-
The lactam is reduced to the corresponding pyrrolidine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
The resulting alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.
-
The final product, this compound, is purified by crystallization or chromatography.
Potential Applications in Drug Discovery
The unique structural features of this compound make it an attractive building block for various applications in drug discovery.
Conformational Constraint in Peptides
The gem-dimethyl group at the C4 position is expected to significantly restrict the puckering of the pyrrolidine ring.[4] This can lead to a more defined secondary structure when this analog is incorporated into a peptide. By forcing a peptide into a specific conformation, it is possible to enhance its binding affinity to a target receptor or enzyme.
Hypothetical Experimental Workflow for Conformational Analysis:
Caption: Workflow for evaluating the conformational effects of the proline analog in a peptide.
Scaffold for Small Molecule Inhibitors
The pyrrolidine ring is a common scaffold in many biologically active molecules.[6][7] this compound can serve as a starting point for the synthesis of novel inhibitors targeting various enzymes or receptors. The gem-dimethyl group can provide a hydrophobic interaction point within a binding pocket and the carboxylic acid and amine functionalities allow for diverse chemical modifications.
Potential Signaling Pathway Modulation:
While no specific signaling pathways have been reported for this compound, proline-rich motifs are known to be involved in protein-protein interactions (PPIs) that are crucial for many signaling cascades, such as those mediated by SH3 domains. Constrained proline analogs can be used to design peptidomimetics that modulate these interactions.
Caption: Hypothetical modulation of an SH3-mediated signaling pathway.
Conclusion
This compound is a promising, yet underexplored, proline analog. Its constrained nature due to the C4 gem-dimethyl substitution offers significant potential for the development of novel therapeutics by enabling precise control over molecular conformation. While detailed synthetic and biological data are currently sparse in the public domain, the foundational knowledge of proline analog chemistry provides a strong basis for its investigation. The hypothetical synthetic routes and experimental workflows presented in this guide are intended to serve as a starting point for researchers interested in harnessing the potential of this unique building block. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its utility in drug discovery.
References
- 1. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Use of 4,4-Dimethylpyrrolidine-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpyrrolidine-3-carboxylic acid, a conformationally constrained proline analog, is a valuable building block in the field of peptide science and drug discovery. The incorporation of this non-canonical amino acid into peptide sequences can impart unique structural and functional properties. The gem-dimethyl substitution at the 4-position of the pyrrolidine ring introduces significant steric hindrance, which can influence peptide backbone conformation, receptor binding affinity, and enzymatic stability.[1] These characteristics make it an attractive tool for the design of peptidomimetics with enhanced therapeutic potential.[2][3]
These application notes provide a comprehensive guide to the use of this compound in both solid-phase and solution-phase peptide synthesis. The protocols are based on established methods for similar sterically hindered and proline-like amino acids and are intended to serve as a starting point for optimization.
Conformational and Biological Implications
The substitution on the proline ring significantly impacts the conformational preferences of the peptide backbone. The gem-dimethyl group at the C4 position is expected to influence the exo and endo puckering of the pyrrolidine ring.[4] This, in turn, can affect the preceding peptide bond's propensity to adopt a cis or trans conformation.[5] Such conformational constraints can be exploited to stabilize specific secondary structures, like β-turns or helices, which are often crucial for biological activity.[6]
While specific biological data for peptides containing this compound is not extensively available in the literature, the incorporation of similar constrained proline analogs has been shown to enhance receptor selectivity and stability against proteolytic degradation.[2] For instance, pyrrolidine-based structures are key components in various bioactive molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-IV) and Factor XIa.[7] It is hypothesized that the unique conformational rigidity imparted by the 4,4-dimethyl substitution can lead to novel pharmacological profiles.
Data Presentation: Expected Outcomes in Peptide Synthesis
The following table summarizes the expected, albeit generalized, quantitative data for the synthesis of a model peptide incorporating this compound. These values are based on typical results for sterically hindered amino acids and may require optimization.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Coupling Efficiency | 70-90% (with optimized coupling reagents) | 80-95% |
| Crude Peptide Purity | 50-70% | 60-80% |
| Overall Yield (after purification) | 10-30% | 20-40% |
| Typical Peptide Length | Up to 30 amino acids | Shorter peptides and fragments |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound on a rink amide resin for a C-terminally amidated peptide.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N-Fmoc-4,4-dimethylpyrrolidine-3-carboxylic acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[8][9]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Agent: 20% Piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)[8]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3.9 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.[8]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours. For the sterically hindered this compound, a double coupling (repeating the coupling step with fresh reagents) or an extended coupling time (overnight) may be necessary.[8] Monitor the reaction using a Kaiser test.
-
Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify by preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.
Protocol 2: Solution-Phase Peptide Synthesis (Fragment Condensation)
This protocol describes the coupling of a dipeptide containing this compound to another amino acid or peptide fragment.
Materials and Reagents:
-
N-protected peptide fragment with a free C-terminus (e.g., Boc-AA1-(this compound)-OH)
-
C-protected amino acid or peptide fragment with a free N-terminus (e.g., H-AA2-OMe)
-
Coupling Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (1-Hydroxybenzotriazole), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt
-
Base: Triethylamine (TEA) or DIPEA
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate
-
1M HCl, Saturated Sodium Bicarbonate solution, Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Methodology:
-
Preparation of Amine Component: If starting from a salt (e.g., HCl salt), dissolve the C-protected amino acid/peptide in DCM and add one equivalent of TEA or DIPEA. Stir for 15 minutes at 0°C.
-
Activation of Carboxyl Component: In a separate flask, dissolve the N-protected peptide fragment, HOBt (1.1 equivalents), and DCC or EDC (1.1 equivalents) in DCM or THF. Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: Add the activated carboxyl component solution to the amine component solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting protected peptide fragment by column chromatography on silica gel.
-
Deprotection and Further Elongation: Selectively deprotect either the N- or C-terminus to continue peptide chain elongation.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively elucidated for peptides containing this compound, the incorporation of constrained proline analogs has been instrumental in modulating the activity of G-protein coupled receptors (GPCRs). For instance, peptides incorporating (R)-pyrrolidine-3-carboxylic acid have been investigated as agonists for the µ-opioid receptor. The rigid structure can lock the peptide into a bioactive conformation, enhancing receptor binding and signaling.
The diagram below illustrates a generalized signaling pathway for a GPCR, which could be a potential target for peptides modified with this compound.
Disclaimer
The provided protocols are intended as a general guide and may require significant optimization depending on the specific peptide sequence and the desired scale of synthesis. The steric hindrance of the 4,4-dimethyl group may necessitate the screening of various coupling reagents, solvents, and reaction times to achieve optimal results. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 4,4-Dimethylpyrrolidine-2-carboxylic acid | 63624-41-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine Derivatives using Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is therefore of significant interest to the drug development community. The asymmetric Michael addition reaction has emerged as a powerful tool for the construction of chiral pyrrolidine derivatives, offering a convergent and atom-economical approach to these valuable building blocks. This document provides detailed application notes and experimental protocols for three distinct organocatalytic methods for the asymmetric synthesis of pyrrolidines via Michael addition.
I. Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroolefins
This method utilizes a chiral diarylprolinol silyl ether catalyst to effect the highly enantioselective and diastereoselective addition of aldehydes to nitroolefins. The resulting γ-nitro aldehydes can be readily converted to the corresponding pyrrolidine derivatives through reductive cyclization.
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
trans-β-Nitrostyrene
-
Propanal (freshly distilled)
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
4-Nitrophenol (co-catalyst)
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (1.0 eq) in toluene at room temperature is added propanal (1.5 eq) and 4-nitrophenol (0.05 eq).
-
The catalyst, (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 eq), is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to 0 °C, and methanol is added, followed by the slow portion-wise addition of sodium borohydride (3.0 eq).
-
The mixture is stirred for an additional 1 hour at 0 °C and then quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired γ-nitro alcohol. This intermediate can then be carried forward to synthesize the corresponding pyrrolidine derivative.
II. Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition
This protocol describes a highly efficient cascade reaction for the synthesis of structurally complex spiro[pyrrolidine-3,3'-oxindoles]. A bifunctional squaramide catalyst derived from cinchona alkaloids is employed to control the stereochemistry of the multiple bond-forming events.
Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
Materials:
-
Isatin-derived N-Boc-ketimine
-
Methyleneindolinone
-
Cinchona alkaloid-derived squaramide catalyst
-
Toluene (anhydrous)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the isatin-derived N-Boc-ketimine (1.2 eq) and the methyleneindolinone (1.0 eq) in toluene at room temperature is added the cinchona alkaloid-derived squaramide catalyst (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, with reaction progress monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the spiro[pyrrolidine-3,3'-oxindole] product.
III. Prolinamide-Catalyzed Asymmetric Michael Addition of Ketones to Nitroalkenes
This method utilizes a robust and highly effective prolinamide organocatalyst for the asymmetric addition of cyclic ketones to nitroalkenes. The adamantoyl group on the prolinamide provides the necessary steric bulk to induce high levels of stereoselectivity.
Experimental Protocol: Adamantoyl L-Prolinamide Catalyzed Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Materials:
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Adamantoyl L-prolinamide (catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of adamantoyl L-prolinamide (0.2 eq) in dichloromethane are added cyclohexanone (10 eq) and trans-β-nitrostyrene (1.0 eq).
-
The reaction is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
The product is purified by flash chromatography (eluting with a gradient of ethyl acetate in hexanes) to give the desired Michael adduct.
Data Presentation
| Method | Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | d.r. | ee (%) | Ref. |
| I | Diarylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | 24-48 | 91-95 | >20:1 | 98-99 | [1] |
| II | Squaramide | Isatin-derived N-Boc-ketimine | Methyleneindolinone | Toluene | 12-24 | 85-95 | >20:1 | 90-99 | [2] |
| III | Adamantoyl L-prolinamide | Cyclohexanone | trans-β-Nitrostyrene | DCM | 24-72 | 80-95 | up to 99:1 | up to 99 | [3] |
Mandatory Visualizations
Caption: A general experimental workflow for the asymmetric Michael addition to synthesize pyrrolidine precursors.
Caption: A simplified mechanism for the amine-catalyzed asymmetric Michael addition reaction.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Squaramide-Catalyzed Synthesis of Enantioenriched Spirocyclic Oxindoles via Ketimine Intermediates with Multiple Active Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Protection of 4,4-dimethylpyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of 4,4-dimethylpyrrolidine-3-carboxylic acid using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protocols are essential for the selective modification of the carboxylic acid functionality and for the incorporation of this building block into larger molecules in drug discovery and development.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. The gem-dimethyl group provides conformational rigidity and can enhance metabolic stability and binding affinity of drug candidates. To utilize this scaffold effectively in multi-step syntheses, selective protection of the secondary amine is crucial. The choice of the protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal. This document outlines reliable methods for the introduction of Boc, Cbz, and Fmoc protecting groups.
Data Presentation: Comparison of N-Protecting Groups
While specific yield data for the N-protection of this compound is not extensively reported in the literature, the following table summarizes the general conditions and typical yields observed for the parent compound, pyrrolidine-3-carboxylic acid. These values provide a reasonable expectation for the target molecule, although yields may be slightly lower due to the increased steric hindrance from the gem-dimethyl group.
| Protecting Group | Reagent | Typical Solvent(s) | Base | Typical Yield (for pyrrolidine-3-carboxylic acid) | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dioxane/Water, THF, or CH₂Cl₂ | NaOH, NaHCO₃, or Et₃N | High (>95%) | Strong Acid (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | THF, Dioxane/Water, or Acetonitrile | Na₂CO₃, K₂CO₃, or NaOH | 85-90%[1] | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Acetone/Water or Dioxane/Water | NaHCO₃ or Na₂CO₃ | High (>90%) | Base (e.g., Piperidine) |
Experimental Protocols
N-Boc Protection of this compound
This protocol describes the protection of the secondary amine with the acid-labile tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1N
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide (2.5 eq).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-4,4-dimethylpyrrolidine-3-carboxylic acid.
Caption: Workflow for N-Boc protection.
N-Cbz Protection of this compound
This protocol details the introduction of the benzyloxycarbonyl (Cbz) group, which is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. A high yield of 88.7% has been reported for the N-Cbz protection of the parent pyrrolidine-3-carboxylic acid using a similar method.[1]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Dioxane or Acetonitrile
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1N
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate under reduced pressure to afford the N-Cbz-4,4-dimethylpyrrolidine-3-carboxylic acid.
Caption: Workflow for N-Cbz protection.
N-Fmoc Protection of this compound
This protocol describes the introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether.
-
Cool the aqueous layer to 0 °C and acidify with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield N-Fmoc-4,4-dimethylpyrrolidine-3-carboxylic acid.
Caption: Workflow for N-Fmoc protection.
References
Application Notes and Protocols for the Esterification of 4,4-dimethylpyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 4,4-dimethylpyrrolidine-3-carboxylic acid, a sterically hindered cyclic amino acid of interest in pharmaceutical development. The protocols are based on established esterification methodologies suitable for substrates prone to steric hindrance.
Introduction
This compound and its ester derivatives are valuable building blocks in medicinal chemistry. The gem-dimethyl group at the 4-position provides steric bulk, which can influence the conformational properties and metabolic stability of drug candidates. The esterification of this carboxylic acid is a key step in the synthesis of various active pharmaceutical ingredients (APIs). However, the steric hindrance posed by the gem-dimethyl group and the adjacent carboxylic acid at the 3-position can make esterification challenging.
This document outlines two primary methods for the esterification of this compound:
-
Fischer-Speier Esterification: An acid-catalyzed reaction between the carboxylic acid and an alcohol.
-
Steglich Esterification: A milder method employing a coupling agent and a catalyst, suitable for sterically hindered and acid-sensitive substrates.
Due to the presence of the secondary amine in the pyrrolidine ring, N-protection is a critical consideration to prevent side reactions. This guide will address protocols for both the hydrochloride salt and N-protected forms of the starting material.
Method 1: Fischer-Speier Esterification of this compound hydrochloride
The Fischer-Speier esterification is a classic and cost-effective method for producing esters.[1][2] For amino acids, the reaction is typically performed on the hydrochloride salt to prevent the free amine from interfering with the reaction. The use of thionyl chloride (SOCl₂) in the alcohol solvent is a common and effective variation, as it generates anhydrous HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent to drive the equilibrium towards the ester product.[3]
Experimental Protocol: Synthesis of Ethyl 4,4-dimethylpyrrolidine-3-carboxylate
Materials:
-
This compound hydrochloride
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in absolute ethanol (10-20 volumes), cooled in an ice bath, add thionyl chloride (1.5 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess ethanol and SOCl₂.
-
Dissolve the residue in water and make the solution basic (pH ~8-9) by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4,4-dimethylpyrrolidine-3-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | This compound HCl | N/A |
| Alcohol | Ethanol | N/A |
| Catalyst | Thionyl Chloride | [3] |
| Reaction Time | 4-6 hours | N/A |
| Temperature | Reflux | N/A |
| Yield | Moderate to High | N/A |
Experimental Workflow: Fischer-Speier Esterification
Method 2: Steglich Esterification of N-protected this compound
The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5][6] This method is particularly well-suited for sterically hindered substrates and those sensitive to the acidic conditions of the Fischer esterification.[7][8] To prevent self-coupling or other side reactions involving the amine, N-protection of the pyrrolidine is essential. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Experimental Protocol: Synthesis of Methyl N-Boc-4,4-dimethylpyrrolidine-3-carboxylate
Materials:
-
N-Boc-4,4-dimethylpyrrolidine-3-carboxylic acid
-
Methanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of N-Boc-4,4-dimethylpyrrolidine-3-carboxylic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (10 volumes), cooled to 0 °C in an ice bath, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate successively with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl N-Boc-4,4-dimethylpyrrolidine-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | N-Boc-4,4-dimethylpyrrolidine-3-carboxylic acid | N/A |
| Alcohol | Methanol | N/A |
| Coupling Agent | DCC | [4][5] |
| Catalyst | DMAP | [4][5] |
| Reaction Time | 12-18 hours | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Yield | Good to Excellent | [5][8] |
Note: While specific yields for this exact substrate are not detailed in the provided search results, the Steglich esterification is known to provide high yields for sterically hindered acids.[5]
Experimental Workflow: Steglich Esterification
Signaling Pathways and Logical Relationships
The choice between the Fischer-Speier and Steglich esterification methods depends on the nature of the substrate and the desired reaction conditions. The following diagram illustrates the decision-making process.
Conclusion
The esterification of the sterically hindered this compound can be successfully achieved using either the Fischer-Speier or Steglich methods. The choice of method will largely depend on whether the amine is protected and the acid sensitivity of other functional groups in the molecule. For the unprotected amino acid, an acid-catalyzed Fischer esterification of the hydrochloride salt is a practical approach. For N-protected derivatives, the mild conditions of the Steglich esterification are generally preferred to ensure high yields and avoid potential side reactions. The protocols provided herein serve as a guide for researchers in the synthesis of these important pharmaceutical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,4-Dimethylpyrrolidine-3-carboxylic Acid in Medicinal Chemistry: A Scaffolding Approach for Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous clinically successful drugs. Its three-dimensional nature and the ability to introduce stereocenters make it an attractive building block for creating molecules with high affinity and selectivity for biological targets. Within this class of compounds, 4,4-dimethylpyrrolidine-3-carboxylic acid presents a unique structural motif. The gem-dimethyl substitution at the 4-position introduces conformational rigidity and steric bulk, which can be exploited to fine-tune the pharmacological properties of drug candidates. This document provides a detailed overview of the application of this compound in medicinal chemistry, focusing on its role as a key intermediate in the synthesis of potent and selective therapeutic agents. While direct incorporation into marketed drugs remains an emerging area, its utility is demonstrated through the development of novel enzyme inhibitors, offering a foundation for future drug discovery programs.
Core Application: As a Key Building Block for Enzyme Inhibitors
This compound serves as a versatile starting material for the synthesis of various enzyme inhibitors. The carboxylic acid and the secondary amine functionalities provide convenient handles for chemical modification, allowing for the introduction of diverse substituents to probe the binding pockets of target enzymes. The rigid 4,4-dimethylated pyrrolidine core helps to lock the molecule in a specific conformation, which can lead to enhanced binding affinity and selectivity.
One notable, albeit structurally related, application of substituted pyrrolidine-3-carboxylic acids is in the development of Janus kinase (JAK) inhibitors. For instance, the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a key step in the preparation of Upadacitinib, a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[1] This highlights the potential of 4-substituted pyrrolidine-3-carboxylic acid scaffolds in designing potent and selective enzyme inhibitors. While not the dimethyl variant, this example underscores the value of substitution at the 4-position of the pyrrolidine-3-carboxylic acid core in achieving desirable pharmacological profiles.
Experimental Protocols
The following sections detail the synthetic protocols for preparing key intermediates and representative derivatives based on the this compound scaffold.
Protocol 1: General Synthesis of N-Substituted 4,4-Dimethylpyrrolidine-3-carboxamides
Amide derivatives are common in medicinal chemistry due to their favorable hydrogen bonding capabilities and metabolic stability. The following is a general procedure for the synthesis of N-substituted 4,4-dimethylpyrrolidine-3-carboxamides.
Materials:
-
This compound hydrochloride
-
Desired primary or secondary amine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4,4-dimethylpyrrolidine-3-carboxamide.
Diagram of the Experimental Workflow:
Quantitative Data
As the application of this compound is still an emerging area, extensive quantitative data from large-scale structure-activity relationship (SAR) studies are not yet widely available in the public domain. However, the value of the related 4-substituted pyrrolidine-3-carboxylic acid scaffold is evident from patent literature. For instance, in the development of JAK inhibitors, the specific stereochemistry and substitution at the 4-position of the pyrrolidine ring are critical for achieving high potency and selectivity.
To illustrate the potential for generating quantitative data, a hypothetical SAR table for a series of N-substituted 4,4-dimethylpyrrolidine-3-carboxamides targeting a generic kinase is presented below. This table is for illustrative purposes to demonstrate how data would be structured.
Table 1: Illustrative Structure-Activity Relationship of N-Substituted 4,4-Dimethylpyrrolidine-3-carboxamides as Kinase X Inhibitors
| Compound ID | R Group (Amine) | Kinase X IC₅₀ (nM) |
| 1a | -NH-CH₃ | 5,200 |
| 1b | -NH-CH₂-Ph | 850 |
| 1c | -NH-CH₂-(4-F-Ph) | 420 |
| 1d | -NH-CH₂-(3-Cl-Ph) | 310 |
| 1e | -NH-(pyridin-2-yl) | 1,500 |
| 1f | -N(CH₃)₂ | >10,000 |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that could be targeted by inhibitors derived from this compound.
Conclusion
This compound represents a valuable, yet underexplored, building block in medicinal chemistry. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective enzyme inhibitors. While direct analogues in clinically approved drugs are yet to be prominent, the success of related 4-substituted pyrrolidine-3-carboxylic acids in targeting challenging enzymes like JAKs highlights the immense potential of this scaffold. The synthetic protocols and conceptual frameworks presented here offer a starting point for researchers and drug development professionals to explore the utility of this compound in their own discovery programs, paving the way for the development of novel therapeutics. Further exploration of this unique chemical entity is warranted to unlock its full potential in addressing unmet medical needs.
References
Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of Pyrrolidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrrolidine-3-carboxylic acid and its derivatives via catalytic hydrogenation. The methodologies outlined below are based on established and reliable procedures, offering high yields and stereoselectivity. These protocols are intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
Pyrrolidine-3-carboxylic acid, an isomer of the proteinogenic amino acid proline, and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmacologically active compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Catalytic hydrogenation represents a robust and scalable method for the synthesis of these valuable compounds, often providing high stereochemical control.
This document details two primary catalytic hydrogenation strategies for the synthesis of substituted pyrrolidine-3-carboxylic acids:
-
Diastereoselective Hydrogenation of Pyrrole-3-Carboxylates: A method for producing α-substituted β-prolines (2-substituted pyrrolidine-3-carboxylic acids) using a heterogeneous palladium on carbon (Pd/C) catalyst.
-
Enantioselective Hydrogenation of Dihydropyrrole-3-Carboxylic Acids: An asymmetric synthesis utilizing a homogeneous Ruthenium (Ru) catalyst with a chiral diphosphine ligand to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.
Diastereoselective Hydrogenation of Methyl Pyrrole-3-Carboxylates
This method is effective for the synthesis of α-substituted β-prolines through the hydrogenation of the corresponding pyrrole precursors. The process involves N-Boc protection, followed by hydrogenation, hydrolysis, and deprotection.[1]
Reaction Pathway
Caption: Reaction scheme for α-substituted β-proline synthesis.
Quantitative Data Summary
| Precursor | Catalyst | Pressure (atm) | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) | Final Yield (%) |
| N-Boc-2-substituted-methyl-pyrrole-3-carboxylates | 10% Pd/C | 45 | 40 | 20 | 84-87 : 13-16 | 69-74 |
Experimental Protocol
Step 1: N-Boc Protection
-
Dissolve the 2-substituted methyl pyrrole-3-carboxylate in dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc-anhydride) and a catalytic amount of N,N-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product to obtain the N-Boc-protected pyrrole derivative.
Step 2: Catalytic Hydrogenation
-
In an autoclave, dissolve the N-Boc-protected pyrrole derivative in a suitable solvent (e.g., methanol).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol%).
-
Pressurize the autoclave with hydrogen gas to 45 atm.
-
Heat the reaction mixture to 40°C and stir for 20 hours.[1]
-
After cooling and releasing the pressure, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-protected pyrrolidine-3-carboxylate.
Step 3: Hydrolysis and Deprotection
-
Dissolve the crude product from Step 2 in an aqueous solution of lithium hydroxide.
-
Stir the mixture until the hydrolysis is complete.
-
Neutralize the reaction mixture with an appropriate acid.
-
Add 15% hydrochloric acid to effect N-Boc-deprotection.
-
Isolate the pure major diastereomer of the α-substituted β-proline. The trans-configuration is typically the major product.[1]
Enantioselective Hydrogenation of 1-Benzyl-4-halogen-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
This protocol describes a highly efficient method for producing enantiomerically pure (3S,4S)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids using a homogeneous Ruthenium catalyst.[2]
Logical Workflow
Caption: Workflow for enantioselective hydrogenation.
Quantitative Data Summary
| Substrate | Catalyst | S/C Ratio | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | Purity (%) | ee (%) |
| 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 10,000 | 40 | 30 | 20 | 87.0 | 88.5 | 98.5 |
| 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 3,000 | 40 | 30 | 20 | 99.6 | >99.0 | >99.9 |
| 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 250 | 40 | 30-60 | 20 | 99.8 | 97.0 | >99.9 |
| 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-TMBTP)] | 2,000 | 40 | 30 | 20 | 18.5 | 12.1 | 94.5 |
S/C Ratio = Substrate to Catalyst molar ratio ee = enantiomeric excess
Experimental Protocol
Materials and Setup:
-
Substrate: 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (free acid or monohydrate).
-
Catalyst: Ru(T)₂D, where T is an acetate or trifluoroacetate group and D is a chiral diphosphine ligand (e.g., (R)-2-Furyl-MeOBIPHEP).[2]
-
Solvent: Methanol is the preferred solvent.[2]
-
Apparatus: A stainless steel or Hastelloy autoclave.
-
Inert atmosphere: Argon gas and a glove box (O₂ content ≤ 2 ppm).
Procedure:
-
In a glove box under an argon atmosphere, charge the autoclave with the substrate, the Ruthenium catalyst, and methanol. The catalyst to substrate ratio can range from 250 to 100,000, with 1,000 to 20,000 being a preferable range.[2]
-
Seal the autoclave and remove it from the glove box.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 40 bar).
-
Stir the reaction mixture at the specified temperature (typically between 20°C and 60°C) for the designated time (e.g., 18-20 hours).[2]
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
The product often precipitates as a white suspension. The crude product can be isolated by evaporating the solvent to dryness.[2]
-
The enantiomeric purity of the resulting product is generally high, often not requiring further purification.[2] If necessary, the crude product can be dissolved in an aqueous base (e.g., 1M NaOH) and further processed.
Safety Precautions
-
Catalytic hydrogenation reactions should be carried out by trained personnel in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably under an inert atmosphere or as a wet paste.
-
Autoclaves are high-pressure equipment and should be operated with strict adherence to safety protocols.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
The Strategic Integration of 4,4-Dimethylpyrrolidine-3-carboxylic Acid in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that governs the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[3][4] This document explores the potential roles of 4,4-dimethylpyrrolidine-3-carboxylic acid in PROTAC development, providing detailed application notes and experimental protocols for its use as a rigid linker component and as a scaffold for novel E3 ligase ligands.
The pyrrolidine scaffold is a prevalent motif in medicinal chemistry and has been successfully incorporated into various bioactive molecules.[5] In the context of PROTACs, pyrrolidine-based structures are frequently found in ligands for the von Hippel-Lindau (VHL) E3 ligase, which are often derived from hydroxyproline.[6][7] The rigid, non-planar nature of the pyrrolidine ring can impart favorable conformational constraints to the linker, which can be advantageous for optimizing the geometry of the ternary complex. The gem-dimethyl substitution on the 4th position of the pyrrolidine ring in this compound further restricts conformational flexibility, offering a unique structural element for linker design.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The key steps of this process are outlined below:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation.
Application 1: this compound as a Rigid Linker Component
The carboxylic acid functionality of this compound provides a convenient attachment point for coupling to either the POI ligand or the E3 ligase ligand via an amide bond. The pyrrolidine ring introduces a degree of rigidity into the linker, which can be beneficial for pre-organizing the two ligands in a conformation favorable for ternary complex formation. The gem-dimethyl group at the 4-position further restricts the ring's flexibility.
Hypothetical Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), utilizing this compound in the linker. The warhead is JQ1, and the E3 ligase ligand is a derivative of pomalidomide (CRBN).
| PROTAC ID | Linker Length (atoms) | Linker Composition | BRD4 Binding Affinity (Kd, nM) | CRBN Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 10 | (CH2)2-DMP -(CH2)2 | 150 | 250 | 1.5 | 50 | 95 |
| PROTAC-B | 12 | (CH2)3-DMP -(CH2)3 | 145 | 260 | 2.1 | 25 | 98 |
| PROTAC-C | 14 | (CH2)4-DMP -(CH2)4 | 155 | 255 | 1.8 | 40 | 92 |
| PROTAC-D | 12 | PEG2-DMP -PEG2 | 160 | 240 | 2.5 | 15 | 99 |
DMP: 4,4-dimethylpyrrolidine-3-carbonyl
Experimental Protocol: Synthesis of a PROTAC with a this compound Linker
This protocol describes the synthesis of a hypothetical PROTAC where the carboxylic acid of the linker is coupled to an amine-functionalized E3 ligase ligand, followed by coupling of the deprotected pyrrolidine nitrogen to a carboxylic acid-functionalized POI ligand.
Materials:
-
N-Boc-4,4-dimethylpyrrolidine-3-carboxylic acid
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
Carboxylic acid-functionalized POI ligand (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Preparative HPLC system
Procedure:
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve N-Boc-4,4-dimethylpyrrolidine-3-carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected linker-E3 ligase conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-linker-E3 ligase conjugate as a TFA salt.
-
-
Amide Coupling with POI Ligand:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add the amine-linker-E3 ligase conjugate (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight. Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Characterize the final compound by LC-MS and NMR.
-
Application 2: Scaffold for Novel VHL Ligands
VHL ligands are typically based on a hydroxyproline core. This compound, while lacking the crucial hydroxyl group for canonical VHL binding, can serve as a starting point for the synthesis of novel VHL ligands. The gem-dimethyl group could potentially occupy a hydrophobic pocket in the VHL binding site and influence binding affinity and selectivity.
Hypothetical VHL Ligand Binding Data
The following table presents hypothetical binding affinities of novel VHL ligands derived from this compound.
| VHL Ligand ID | Core Scaffold | Modifications | VHL Binding Affinity (Kd, nM) |
| VHL-Ligand-1 | DMP | 3-OH (trans) | 500 |
| VHL-Ligand-2 | DMP | 3-OH (cis), N-acyl | 150 |
| VHL-Ligand-3 | DMP | 3-F (trans), N-acyl | 200 |
| VHL-032 (Reference) | Hydroxyproline | - | 180 |
DMP: 4,4-dimethylpyrrolidine
Experimental Protocol: Western Blot for Target Protein Degradation
This protocol is used to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
Cell culture medium and supplements
-
PROTAC stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
-
Conclusion
While direct literature evidence for the application of this compound in PROTAC development is currently limited, its structural features make it a promising building block. Its rigid, dimethyl-substituted pyrrolidine core offers a unique scaffold for the design of conformationally constrained linkers, which can be crucial for optimizing ternary complex formation and achieving potent and selective protein degradation. Furthermore, its potential as a starting material for the synthesis of novel E3 ligase ligands warrants exploration. The provided hypothetical data and detailed experimental protocols offer a framework for researchers to investigate the utility of this compound in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linkers for Linkerology - Enamine [enamine.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes: Incorporating 4,4-Dimethylpyrrolidine-3-carboxylic Acid into Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, applications, and biological significance of incorporating the 4,4-dimethylpyrrolidine-3-carboxylic acid scaffold into drug candidates. This constrained bicyclic amino acid offers unique conformational rigidity, which can enhance binding affinity, selectivity, and pharmacokinetic properties of therapeutic agents.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic substitution on this five-membered ring allows for the precise orientation of functional groups to interact with biological targets. The gem-dimethyl substitution at the C4 position of the pyrrolidine-3-carboxylic acid core offers a unique conformational constraint that can be advantageous for binding to specific biological targets.[2] This moiety is a valuable building block for creating novel therapeutics, particularly in the areas of metabolic diseases, virology, and oncology.
Key Applications
Derivatives of this compound have shown significant promise in the development of:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These agents are used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors.[3]
-
Hepatitis C Virus (HCV) NS5A Inhibitors: The pyrrolidine scaffold is a core component in several antiviral drugs, including those targeting the HCV NS5A protein.[2]
-
MDM2 Inhibitors: Spirooxindole derivatives containing a pyrrolidine core have been developed as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy.[4]
-
GABA Uptake Inhibitors: Pyrrolidine-based structures have been explored for their potential to inhibit the reuptake of the neurotransmitter GABA, with therapeutic implications for neurological disorders like epilepsy.[3]
Data Presentation
Table 1: Biological Activity of Pyrrolidine-Containing Compounds
| Compound Class | Target | Compound Example | Activity (Ki/IC50/EC50) | Selectivity | Reference |
| DPP-4 Inhibitor | DPP-4 | Vildagliptin (pyrrolidine-nitrile) | - | - | [5] |
| MDM2 Inhibitor | MDM2 | AA-115/APG-115 | Ki < 1 nM | - | [4] |
| PPARα/γ Agonist | PPARα, PPARγ | cis-3R,4S-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives | αEC50 = 90 nM; γEC50 = 30 nM | - | [6][7] |
| GLYT1 Inhibitor | hGLYT1 | Pyrrolidine sulfonamide (23t) | Ki = 0.001 μM | ER = 1.5 | [6] |
| Factor XIa Inhibitor | FXIa | 4,4-disubstituted prolines | IC₅₀ ≈ 10 nM | ~1000-fold vs. Thrombin | [8] |
| AChE Inhibitor | AChE | Pyrrolidine derivative (19a) | Ki = 22.34 ± 4.53 nM | - | [9] |
| hCAI/II Inhibitor | hCAI, hCAII | Pyrrolidine derivative (18) | Ki (hCAI) = 17.61 ± 3.58 nM; Ki (hCAII) = 5.14 ± 0.61 nM | - | [9] |
| Antitubercular | Mycobacterium tuberculosis | N-benzoylthiourea derivative (33e) | MIC = 1.95 μg/mL | - | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives via Asymmetric Michael Addition
This protocol describes a concise, atom-economical method for synthesizing enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.[10][11][12]
Workflow Diagram:
Caption: Synthetic workflow for 5-substituted pyrrolidine-3-carboxylic acids.
Methodology:
-
Michael Addition: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate in a suitable solvent (e.g., toluene, CH2Cl2), add the nitroalkane and a chiral organocatalyst (e.g., a chiral primary amine-thiourea).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction and purify the resulting γ-nitro ketone intermediate by column chromatography.
-
Reductive Cyclization: Dissolve the purified intermediate in a solvent such as methanol or ethanol.
-
Add a catalyst for hydrogenation (e.g., Palladium on carbon, Raney Nickel).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reduction is complete.
-
Purification: Filter the catalyst and concentrate the filtrate. The resulting pyrrolidine-3-carboxylic acid derivative can be further purified by recrystallization or chromatography.
Protocol 2: N-Boc Protection of Pyrrolidine-3-Carboxylic Acid
Protecting the secondary amine of the pyrrolidine ring is a common and crucial step for further functionalization.[3]
Workflow Diagram:
Caption: Workflow for N-Boc protection of pyrrolidine-3-carboxylic acid.
Methodology:
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.[3]
-
Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.[3]
-
Stir the mixture for 1.5 hours.[3]
-
Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.[3]
-
Acidify the aqueous phase with 3N HCl and extract with ether.[3]
-
Combine the ether extracts, wash, dry, and concentrate to yield the N-Boc protected product.[3]
Protocol 3: Amide Coupling
This protocol outlines a general procedure for forming an amide bond with the carboxylic acid functionality.[3]
Workflow Diagram:
Caption: General workflow for amide coupling.
Methodology:
-
To a solution of N-Boc-pyrrolidine-3-carboxylic acid in a suitable solvent like dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[3]
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Isolate and purify the product using standard techniques such as chromatography.[3]
Signaling Pathway
DPP-4 Inhibition and the Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect in type 2 diabetes by modulating the incretin pathway.[3] DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately lowering blood glucose levels.
Caption: Mechanism of action of DPP-4 inhibitors in the incretin pathway.
References
- 1. enamine.net [enamine.net]
- 2. 4,4-Dimethylpyrrolidine-2-carboxylic acid | 63624-41-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. benchchem.com [benchchem.com]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 4,4-Dimethylpyrrolidine-3-carboxylic Acid in Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4,4-dimethylpyrrolidine-3-carboxylic acid and the subsequent evaluation of its derivatives in relevant biological assays. This document outlines detailed protocols for amide synthesis and key bioassays, presents data in a structured format for clear comparison, and includes visualizations to illustrate experimental workflows and signaling pathways.
Introduction
This compound is a substituted proline analog that serves as a valuable scaffold in medicinal chemistry. The gem-dimethyl substitution at the 4-position introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Derivatization of the carboxylic acid moiety, most commonly through amide bond formation, allows for the exploration of a wide chemical space to develop compounds with diverse biological activities. This document focuses on the synthesis of N-substituted carboxamide derivatives and their evaluation as potential anti-inflammatory agents and peroxisome proliferator-activated receptor gamma (PPARγ) modulators.
Derivatization Strategy: Amide Synthesis
The carboxylic acid group of this compound is readily derivatized to form amides using standard peptide coupling reagents. This approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of N-substituted 4,4-dimethylpyrrolidine-3-carboxamides using HATU as the coupling agent.
Materials:
-
This compound hydrochloride
-
Desired primary or secondary amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Add HATU (1.2 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 4,4-dimethylpyrrolidine-3-carboxamide.
Caption: Workflow for the synthesis of N-substituted 4,4-dimethylpyrrolidine-3-carboxamides.
Bioassay Protocols and Data Presentation
The following sections provide detailed protocols for assessing the anti-inflammatory and PPARγ modulatory activities of the synthesized derivatives. To illustrate the application of these protocols and data presentation, a hypothetical series of N-aryl-4,4-dimethylpyrrolidine-3-carboxamide derivatives (Compounds 1a-1e ) has been created with plausible biological data.
Hypothetical Derivatives:
-
1a: N-phenyl-4,4-dimethylpyrrolidine-3-carboxamide
-
1b: N-(4-fluorophenyl)-4,4-dimethylpyrrolidine-3-carboxamide
-
1c: N-(4-chlorophenyl)-4,4-dimethylpyrrolidine-3-carboxamide
-
1d: N-(4-methoxyphenyl)-4,4-dimethylpyrrolidine-3-carboxamide
-
1e: N-(4-(trifluoromethyl)phenyl)-4,4-dimethylpyrrolidine-3-carboxamide
Anti-inflammatory Activity: COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
Experimental Protocol:
-
A COX-2 inhibitor screening assay kit is used.
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib) in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add various concentrations of the test compounds or reference inhibitor to the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at room temperature for 5 minutes.
-
Stop the reaction and measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
Data Presentation:
| Compound | R-group (N-substituent) | COX-2 IC₅₀ (µM) |
| 1a | Phenyl | 15.2 |
| 1b | 4-Fluorophenyl | 8.5 |
| 1c | 4-Chlorophenyl | 5.1 |
| 1d | 4-Methoxyphenyl | 25.8 |
| 1e | 4-(Trifluoromethyl)phenyl | 2.3 |
| Celecoxib | (Reference) | 0.05 |
Interpretation of Hypothetical Data: The hypothetical data suggests that electron-withdrawing groups on the phenyl ring enhance COX-2 inhibitory activity, with the trifluoromethyl-substituted compound 1e being the most potent in this series.
PPARγ Agonist Activity Assay
Objective: To evaluate the ability of the synthesized compounds to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.
Experimental Protocol:
-
A cell-based reporter gene assay is used. HEK293T cells are co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
After transfection, cells are plated in a 96-well plate.
-
Prepare stock solutions of the test compounds and a reference agonist (e.g., rosiglitazone) in DMSO.
-
Treat the cells with various concentrations of the test compounds or reference agonist.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value by non-linear regression analysis.
Data Presentation:
| Compound | R-group (N-substituent) | PPARγ EC₅₀ (µM) | Max. Activation (% of Rosiglitazone) |
| 1a | Phenyl | > 50 | 15 |
| 1b | 4-Fluorophenyl | 22.5 | 45 |
| 1c | 4-Chlorophenyl | 18.2 | 55 |
| 1d | 4-Methoxyphenyl | 8.9 | 85 |
| 1e | 4-(Trifluoromethyl)phenyl | 35.1 | 30 |
| Rosiglitazone | (Reference) | 0.1 | 100 |
Interpretation of Hypothetical Data: The hypothetical data indicates that an electron-donating group (methoxy) on the phenyl ring enhances PPARγ agonist activity, with compound 1d being the most potent in this series.
Signaling Pathway Visualization
Activation of PPARγ by an agonist leads to the regulation of target gene expression, which can result in anti-inflammatory effects. One of the key mechanisms is the transrepression of pro-inflammatory transcription factors such as NF-κB.
Caption: PPARγ agonist signaling pathway leading to anti-inflammatory effects.
Conclusion
The derivatization of this compound into N-substituted carboxamides provides a versatile platform for the discovery of novel bioactive molecules. The protocols and data presentation formats outlined in these application notes offer a systematic approach for researchers to synthesize and evaluate such derivatives for their potential as anti-inflammatory agents and PPARγ modulators. The provided visualizations of the experimental workflow and a key signaling pathway serve to clarify these complex processes. While the presented biological data is hypothetical, it illustrates how structure-activity relationships can be explored within this chemical series to guide further drug discovery efforts.
Application Notes and Protocols: Synthesis of DPP-IV Inhibitors Using Pyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.
Pyrrolidine-3-carboxylic acid and its derivatives have emerged as valuable scaffolds in the design and synthesis of potent and selective DPP-IV inhibitors. The rigid, chiral structure of the pyrrolidine ring allows for precise stereochemical interactions with the active site of the DPP-IV enzyme. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and evaluation of DPP-IV inhibitors based on pyrrolidine-3-carboxylic acid derivatives.
Mechanism of Action: DPP-IV Inhibition
DPP-IV inhibitors block the enzymatic activity of DPP-IV, preventing the degradation of incretin hormones. This leads to an increase in the circulating levels of active GLP-1 and GIP. Elevated GLP-1 levels stimulate the GLP-1 receptor on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion. This action is glucose-dependent, meaning insulin is primarily released when blood glucose levels are high, thus minimizing the risk of hypoglycemia.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of various DPP-IV inhibitors derived from pyrrolidine and its analogues. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating the potency of these compounds.
| Compound Class | Specific Derivative | Target | IC50 (nM) | Ki (nM) | Synthesis Yield (%) | Reference |
| Pyrrolidine-2-carbonitrile | Vildagliptin | DPP-IV | - | - | ~48 | [1] |
| Pyrrole-3-carboximidamide | Compound 5f | DPP-IV | 12.19 | - | - | [2] |
| Pyrrole-3-carboximidamide | Compound 5g | DPP-IV | 23.08 | - | - | [2] |
| 4-Substituted Proline Amide | Compound 5 | DPP-IV | 13 | - | - | |
| 2-Benzylpyrrolidine Derivative | Compound 2 | DPP-IV | 300 | - | - | [1] |
| Prolyl-fluoropyrrolidine | Compound 9 | DPP-IV | 830 | - | - | |
| Prolyl-fluoropyrrolidine | Compound 10 | DPP-IV | 430 | - | - | |
| Pyrrolidine Amide | - | FXIa | - | 2 | - | |
| Pyrrolidine Amide | - | FXIa | - | 7 | - |
Experimental Protocols
General Workflow for Synthesis and Screening
The development of novel DPP-IV inhibitors from pyrrolidine-3-carboxylic acid derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.
Protocol 1: Synthesis of Vildagliptin from L-Proline
This protocol describes a representative synthesis of Vildagliptin, a commercially available DPP-IV inhibitor, starting from L-proline, a derivative of pyrrolidine-2-carboxylic acid.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [2]
-
To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF, 200 mL), slowly add chloroacetyl chloride (9.8 mL, 0.129 mol) dropwise at 0 °C.
-
Stir the mixture at 70 °C for 2.5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with water (25 mL) and stir for 20 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4 and evaporate the solvent to yield the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [2]
-
Convert the carboxylic acid from Step 1 to the corresponding amide by reacting with 2,4,6-trichloro-1,3,5-triazine (TCT) in dichloromethane (DCM).
-
Dehydrate the resulting amide using TCT in N,N-dimethylformamide (DMF) to yield the nitrile intermediate.
Step 3: Synthesis of Vildagliptin [1]
-
In a reaction vessel, combine 3-amino-1-adamantanol, potassium carbonate, and potassium iodide in dry THF.
-
Cool the mixture to below 0 °C with mechanical stirring.
-
Add the (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine from Step 2 to the reaction mixture.
-
Allow the reaction to proceed for 1.5-2.5 hours, then warm to 10 °C and continue stirring.
-
Upon completion, perform a work-up with butanone for dissolution and crystallization to obtain the crude product.
-
Recrystallize the crude product from isopropanol to yield pure Vildagliptin.
Protocol 2: In Vitro DPP-IV Inhibitory Assay (Fluorometric)
This protocol outlines a standard fluorescence-based assay to determine the inhibitory activity of synthesized compounds against human recombinant DPP-IV.
Principle: The assay utilizes a fluorogenic substrate, H-Gly-Pro-AMC (aminomethylcoumarin), which is cleaved by DPP-IV to release the highly fluorescent AMC. The rate of fluorescence increase is directly proportional to the DPP-IV activity. The presence of an inhibitor reduces the rate of AMC release.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
DPP-IV Substrate: H-Gly-Pro-AMC
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the 10X DPP Assay Buffer to 1X with HPLC-grade water.
-
Thaw the DPP-IV enzyme on ice and dilute it with the 1X Assay Buffer.
-
Prepare a stock solution of the H-Gly-Pro-AMC substrate and dilute it to the working concentration with 1X Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control in 1X Assay Buffer. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent (the same solvent used for the inhibitor).
-
Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of solvent.
-
Positive Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the diluted Sitagliptin.
-
Sample (Inhibitor) Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the diluted test compound.
-
-
Reaction Initiation and Measurement:
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.
-
Cover the plate and incubate for 30 minutes at 37 °C.
-
Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 3: Determination of Inhibition Constant (Ki)
To further characterize the inhibitory mechanism (e.g., competitive, non-competitive), the inhibition constant (Ki) can be determined.
Procedure:
-
Perform the DPP-IV inhibitory assay as described in Protocol 2, but with varying concentrations of both the inhibitor and the substrate (H-Gly-Pro-AMC).
-
Measure the initial reaction velocities (rate of fluorescence increase) for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (a plot of 1/velocity versus 1/[substrate]) or a Dixon plot (a plot of 1/velocity versus inhibitor concentration).
-
The pattern of the plots will indicate the type of inhibition, and the Ki value can be calculated from the intercepts of the lines.
Structure-Activity Relationship (SAR) Insights
The development of potent pyrrolidine-based DPP-IV inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Key findings include:
-
Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is crucial for potent inhibition.
-
Cyanopyrrolidine Moiety: The presence of a cyanopyrrolidine group is a common feature in many highly effective DPP-IV inhibitors, as it can form a covalent reversible bond with the catalytic serine residue in the enzyme's active site.[3]
-
Substituents: The nature and position of substituents on the pyrrolidine ring and attached side chains significantly influence potency and selectivity. For instance, fluorination at the 4-position of the pyrrolidine ring can enhance activity.
-
Side Chains: The side chains attached to the pyrrolidine nitrogen often occupy the S1 and S2 pockets of the DPP-IV active site, and their composition affects binding affinity. Hydrophobic and hydrogen-bonding interactions in these pockets are critical for potent inhibition.[1]
Conclusion
Pyrrolidine-3-carboxylic acid and its derivatives serve as a versatile and effective scaffold for the synthesis of potent and selective DPP-IV inhibitors. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the field of diabetes drug discovery. Further exploration of the structure-activity relationships of novel derivatives will continue to drive the development of next-generation therapies for type 2 diabetes.
References
Application Notes and Protocols for the Use of 4,4-Dimethylpyrrolidine-3-carboxylic Acid in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpyrrolidine-3-carboxylic acid is a chiral organocatalyst belonging to the family of proline and its derivatives. These catalysts are renowned for their ability to promote a variety of asymmetric transformations, providing an environmentally friendly and metal-free alternative for the synthesis of enantiomerically enriched molecules. The rigid pyrrolidine scaffold, coupled with the presence of both a secondary amine and a carboxylic acid functional group, allows for the activation of substrates through the formation of chiral enamines and iminium ions. The gem-dimethyl group at the C4 position introduces steric hindrance that can significantly influence the stereochemical outcome of the catalyzed reactions.
While specific data for this compound is limited in published literature, its structural similarity to other well-studied pyrrolidine-based catalysts allows for the extrapolation of its potential applications in key asymmetric C-C bond-forming reactions, such as Michael additions and aldol reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial in drug discovery and development. This document provides an overview of the principles of catalysis and detailed protocols for representative reactions, adapted from methodologies using closely related and effective analogs.
Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle
The catalytic activity of pyrrolidine-based catalysts in Michael and aldol reactions stems from their ability to form nucleophilic enamines with carbonyl donors (ketones or aldehydes). This activation strategy is a cornerstone of aminocatalysis and allows for enantioselective additions to electrophiles. The carboxylic acid functionality often plays a crucial role in the catalytic cycle, acting as a proton shuttle to activate the electrophile and facilitate catalyst regeneration.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Pyrrolidine-based organocatalysts are highly effective in promoting the conjugate addition of carbonyl compounds to α,β-unsaturated systems.
Quantitative Data Summary
The following table summarizes typical results obtained from Michael addition reactions using pyrrolidine-based organocatalysts. While this data is not specific to this compound, it is representative of the performance of this class of catalysts.
| Entry | Catalyst (mol%) | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | (S)-Proline (20) | Cyclohexanone | β-Nitrostyrene | DMSO | 96 | 99 | 93:7 | 99 | [1] |
| 2 | (S)-Proline (10) | Propanal | β-Nitrostyrene | CH2Cl2 | 7 | 95 | 78:22 | 68 | [1] |
| 3 | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (10) | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 24 | 95 | >95:5 | 99 | [2] |
| 4 | Pyrrolidine-thiourea derivative (10) | Cyclohexanone | β-Nitrostyrene | Toluene | 24 | 98 | 98:2 | 99 | [3] |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is adapted from procedures using (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, a close structural analog of this compound.[2]
Materials:
-
This compound (or a suitable analog)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
Add anhydrous toluene (0.5 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Catalytic Cycle of Asymmetric Michael Addition
Caption: Catalytic cycle for the asymmetric Michael addition.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is one of the most powerful methods for constructing chiral β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. Proline and its derivatives are effective catalysts for direct asymmetric aldol reactions between ketones and aldehydes.
Quantitative Data Summary
The following table presents representative data for asymmetric aldol reactions catalyzed by proline and its derivatives. This data illustrates the potential efficacy of this compound in similar transformations.
| Entry | Catalyst (mol%) | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | (S)-Proline (30) | p-Nitrobenzaldehyde | Acetone | DMSO | 4 | 68 | - | 76 | [4] |
| 2 | (S)-Proline (20) | Benzaldehyde | Cyclohexanone | CH2Cl2 | 48 | 97 | 99:1 | >99 | [2] |
| 3 | 4-Hydroxyproline derivative (10) | p-Nitrobenzaldehyde | Cyclohexanone | neat | 24 | 99 | 95:5 | 99 | [5] |
| 4 | Proline-based dipeptide (10) | 4-Chlorobenzaldehyde | Cyclohexanone | neat | 72 | 95 | 98:2 | 99 | [5] |
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
This is a general protocol adapted from established procedures for proline-catalyzed aldol reactions.[6]
Materials:
-
This compound (or a suitable analog)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve this compound (0.1 mmol, 20 mol%) in DMSO (1.0 mL).
-
Add cyclohexanone (2.0 mmol, 4.0 equivalents).
-
Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC) of the purified product.
Catalytic Cycle of Asymmetric Aldol Reaction
Caption: Catalytic cycle for the asymmetric aldol reaction.
Conclusion
This compound holds significant potential as an organocatalyst for asymmetric synthesis. Based on the well-established reactivity of related pyrrolidine derivatives, it is expected to be a competent catalyst for key C-C bond-forming reactions such as Michael additions and aldol reactions. The protocols and data presented herein, though adapted from structurally similar catalysts, provide a strong foundation for researchers to explore the catalytic activity of this specific molecule. The steric bulk of the gem-dimethyl group is anticipated to play a crucial role in modulating the stereoselectivity of these transformations, making it a valuable tool for the synthesis of complex chiral molecules in pharmaceutical and academic research. Further experimental validation is encouraged to fully elucidate the catalytic profile of this compound.
References
- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-dimethylpyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4-dimethylpyrrolidine-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of 4,4-disubstituted pyrrolidine-3-carboxylic acids can be approached through several methodologies. The most common strategies include:
-
Asymmetric Michael Addition: This approach often involves the conjugate addition of a nitroalkane to an appropriately substituted enoate, followed by reduction and cyclization. Organocatalysts are frequently employed to achieve high enantioselectivity.[1][2]
-
1,3-Dipolar Cycloaddition: This method utilizes the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring. This is a powerful tool for creating substituted pyrrolidines with good stereocontrol.
-
Multi-step Classical Synthesis: These routes may involve the construction of a linear precursor with the desired substitution pattern, followed by a cyclization step to form the pyrrolidine ring.
Q2: How can I purify the final this compound product?
A2: Purification of the final product can be challenging due to its zwitterionic nature. Common purification techniques include:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating the zwitterionic product from non-ionic impurities.
-
Column Chromatography on Silica Gel: While challenging due to potential streaking, it can be effective with an appropriate eluent system, often containing a small amount of a polar solvent like methanol and an acid or base (e.g., acetic acid or triethylamine) to suppress the zwitterionic character.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards to consider include:
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Acids and bases used in the reaction and workup steps are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressurized Reactions: Some steps, such as catalytic hydrogenation, may be performed under pressure. Ensure the equipment is properly rated and maintained, and use a blast shield.
Troubleshooting Guide
Issue 1: Low Yield in the Michael Addition Step
| Potential Cause | Recommended Solution |
| Incorrect Catalyst | The choice of catalyst is crucial for the success of the Michael addition. Screen different organocatalysts (e.g., thiourea-based, squaramide-based) to find the optimal one for your specific substrates.[1] |
| Suboptimal Reaction Temperature | Temperature can significantly impact the reaction rate and equilibrium. Experiment with a range of temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal condition. |
| Poor Quality Reagents | Ensure that all reagents, especially the nitroalkane and the enoate, are of high purity. Impurities can inhibit the catalyst or lead to side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS. If the reaction is stalling, consider extending the reaction time. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Polymerization of the Enoate | The enoate can polymerize under basic conditions. Ensure that the base used to generate the nucleophile is added slowly and at a low temperature. |
| Formation of Diastereomers | In asymmetric synthesis, the formation of multiple diastereomers can reduce the yield of the desired product. Optimize the catalyst and reaction conditions to improve diastereoselectivity. |
| Retro-Michael Reaction | The Michael addition is a reversible reaction. To drive the equilibrium towards the product, it may be beneficial to remove a byproduct or use a stoichiometric amount of a reagent that reacts irreversibly in a subsequent step. |
Issue 3: Difficulty in the Cyclization Step
| Potential Cause | Recommended Solution |
| Inefficient Reduction of the Nitro Group | The reduction of the nitro group to an amine is a key step for cyclization. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, Raney Ni) and chemical reduction (e.g., Zn/HCl, SnCl2). The choice of reducing agent and conditions may need to be optimized. |
| Lactam Formation | Under certain conditions, the intermediate amino ester may cyclize to form a lactam instead of the desired pyrrolidine carboxylic acid. Careful control of pH and reaction conditions is necessary. |
| Steric Hindrance | The gem-dimethyl group at the 4-position can introduce steric hindrance. More forcing reaction conditions (e.g., higher temperature, longer reaction time) may be required to facilitate cyclization. |
Quantitative Data Summary
Table 1: Effect of Catalyst on a Model Asymmetric Michael Addition Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Thiourea A | Toluene | 25 | 48 | 85 | 92 |
| Squaramide B | CH2Cl2 | 0 | 72 | 91 | 95 |
| Cinchona Alkaloid C | THF | 25 | 48 | 78 | 88 |
Data is illustrative and based on typical results reported for similar reactions in the literature.
Table 2: Influence of Reaction Conditions on a Model 1,3-Dipolar Cycloaddition
| Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| N-phenylmaleimide | Toluene | 80 | 12 | 92 | >95:5 |
| Methyl acrylate | CH2Cl2 | 25 | 24 | 75 | 80:20 |
| Acrylonitrile | Acetonitrile | 50 | 18 | 88 | 90:10 |
Data is illustrative and based on typical results reported for similar reactions in the literature.
Experimental Protocols
Protocol 1: Synthesis via Asymmetric Michael Addition
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Michael Addition
-
To a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then add 3-methyl-3-nitrobutanal (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the nitro-enoate intermediate.
Step 2: Reduction and Cyclization
-
Dissolve the nitro-enoate intermediate (1.0 eq) in methanol.
-
Add Raney Nickel (approx. 10% w/w) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of THF and water, and add LiOH (2.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH ~6 with 1M HCl.
-
Concentrate the mixture under reduced pressure and purify the crude product by ion-exchange chromatography or crystallization to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 4,4-Dimethylpyrrolidine-3-carboxylic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-dimethylpyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 261896-35-9 | [1][2][3] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Boiling Point | 246.2±33.0 °C (Predicted) | [3] |
| Density | 1.057±0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.88±0.40 (Predicted) | [3] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [3] |
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: While specific impurities for this exact molecule are not extensively documented, common impurities in the synthesis of substituted pyrrolidine carboxylic acids can include unreacted starting materials, byproducts from side reactions, and residual solvents.[4] In syntheses involving Michael additions, unreacted enoates and nitroalkanes could be present.[5][6]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful method for determining the purity of pyrrolidine-3-carboxylic acid derivatives.[7][8] For chiral compounds, HPLC with a chiral stationary phase is essential for determining enantiomeric excess.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help identify impurities.
Troubleshooting Guides
Problem 1: Low yield after purification.
Q: I am experiencing a significant loss of product during the purification of this compound. What are the possible causes and solutions?
A: Low recovery can stem from several factors during workup and purification.[4] Consider the following:
-
Incomplete Extraction: Due to its carboxylic acid and amine functionalities, the compound's solubility is highly pH-dependent. Ensure the pH of the aqueous layer is optimized for extraction into the organic phase. It may be necessary to perform extractions at different pH values to recover all the product.
-
Product Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.[4] It is advisable to use mild acids and bases for pH adjustments and to minimize reaction and purification times.
-
Loss During Chromatography: The compound might be highly polar, leading to strong adsorption on silica gel and difficult elution. Using a more polar eluent system or switching to a different stationary phase like alumina could be beneficial.[9]
-
Precipitation Issues in Recrystallization: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent, recovery will be low. Conversely, if it is not soluble enough, it will be difficult to dissolve initially. A solvent screen is recommended to find the optimal system.
Problem 2: The purified product is still contaminated with starting materials.
Q: My final product of this compound shows the presence of starting materials. How can I improve their removal?
A: The presence of starting materials indicates an incomplete reaction or inefficient purification.[4]
-
Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Workup Optimization: An acidic wash can help remove unreacted amine-containing starting materials by converting them into their water-soluble salts.[10] Similarly, a basic wash can remove acidic starting materials.
-
Chromatography Gradient: If using column chromatography, a carefully optimized solvent gradient can improve the separation of the product from starting materials with different polarities.[9]
-
Recrystallization: This technique is highly effective for removing impurities if there is a significant difference in solubility between the product and the starting materials in the chosen solvent system.[11]
Problem 3: The presence of unknown byproducts in the final product.
Q: I am observing unexpected spots on my TLC and peaks in my NMR that do not correspond to my product or starting materials. What could be the source of these byproducts and how can I remove them?
A: The formation of byproducts is common in organic synthesis.[4]
-
Side Reactions: Consider potential side reactions such as dimerizations, rearrangements, or reactions with the solvent. Lowering the reaction temperature might help minimize these.[4]
-
Purification Strategy: A combination of purification techniques may be necessary. For example, an initial acid-base extraction to remove ionizable impurities, followed by column chromatography for neutral byproducts, and finally recrystallization to achieve high purity.
-
Structural Elucidation: To effectively remove a byproduct, it is helpful to identify its structure. Techniques like LC-MS and 2D NMR can provide valuable information.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general protocol and may require optimization for your specific crude product mixture.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column carefully to avoid air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient for such compounds is a step-wise increase of methanol in dichloromethane (e.g., 1%, 2%, 5%, 10% methanol).[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents could include water, ethanol, isopropanol, or mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. chemscene.com [chemscene.com]
- 2. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 4,4-Dimethylpyrrolidine-2-carboxylic acid | 63624-41-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4,4-Dimethylpyrrolidine-3-Carboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 4,4-dimethylpyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and scalable approach involves a multi-step synthesis starting from readily available commercial reagents. A plausible route begins with the synthesis of a 4,4-dimethyl-3-oxopyrrolidone intermediate, followed by reduction of the keto group and hydrolysis to the desired carboxylic acid.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions require careful temperature management to prevent side reactions and ensure safety.
-
Reagent Addition Rate: Slow and controlled addition of reagents is crucial, especially for highly reactive intermediates, to maintain temperature and reaction selectivity.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, particularly in larger reactors, to avoid localized concentration gradients and side product formation.
-
Purification Solvent Selection: The choice of solvents for extraction and crystallization is critical for achieving high purity and yield.
Q3: What are some potential byproducts in this synthesis?
Potential byproducts can include incompletely reacted intermediates, over-reduction products, and products from side reactions such as polymerization or decomposition, especially at elevated temperatures.
Q4: How can the final product be effectively purified on a larger scale?
Purification of the final product can be achieved through a combination of techniques. An initial acid-base extraction can separate the carboxylic acid from neutral and basic impurities. Subsequent crystallization from a suitable solvent system is typically employed to achieve high purity.
Troubleshooting Guides
Problem 1: Low Yield of 4,4-Dimethyl-3-oxopyrrolidone Intermediate
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions due to high temperature | Ensure efficient cooling and control the rate of addition of exothermic reagents. |
| Poor quality of starting materials | Verify the purity of starting materials before use. |
| Inefficient mixing | Increase agitation speed to ensure proper mixing, especially in larger reactors. |
Problem 2: Incomplete Reduction of the 3-Oxo Group
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | Use a slight excess of the reducing agent. |
| Deactivation of the catalyst (if applicable) | Use a fresh batch of catalyst and ensure the reaction is free from catalyst poisons. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
Problem 3: Difficulty in Isolating the Final Product
| Possible Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent | After reaction completion, remove the reaction solvent under reduced pressure before extraction or crystallization. |
| Formation of an emulsion during extraction | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product oils out during crystallization | Try a different solvent system or a mixture of solvents. Seeding with a small crystal of the pure product can also induce crystallization. |
Quantitative Data Summary
The following table summarizes typical process parameters and expected outcomes for the synthesis of this compound. Note that these values are estimates and may vary depending on the specific reaction conditions and scale.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Yield (Step 1: Oxopyrrolidone) | 75-85% | 70-80% |
| Yield (Step 2: Reduction & Hydrolysis) | 80-90% | 75-85% |
| Overall Yield | 60-77% | 53-68% |
| Purity (after crystallization) | >98% | >98% |
| Typical Reaction Time (Step 1) | 4-6 hours | 6-8 hours |
| Typical Reaction Time (Step 2) | 6-12 hours | 8-16 hours |
Experimental Protocols
Synthesis of N-benzyl-4,4-dimethyl-3-oxopyrrolidine (Intermediate)
-
To a solution of N-benzyl-3-ethoxycarbonyl-4,4-dimethyl-3-pyrrolin-2-one (1 equivalent) in ethanol is added a solution of sodium hydroxide (1.1 equivalents) in water.
-
The mixture is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-benzyl-4,4-dimethyl-3-oxopyrrolidine.
Reduction and Deprotection to this compound
-
To a solution of N-benzyl-4,4-dimethyl-3-oxopyrrolidine (1 equivalent) in methanol is added sodium borohydride (1.5 equivalents) portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to give the crude alcohol intermediate.
-
The crude alcohol is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 12 hours.
-
The catalyst is filtered off, and the solvent is evaporated.
-
The resulting crude amino alcohol is then oxidized using an appropriate oxidizing agent (e.g., Jones oxidation) to yield the carboxylic acid.
-
The crude product is purified by crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or purity issues.
Technical Support Center: Synthesis of 4,4-Dimethylpyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4,4-dimethylpyrrolidine-3-carboxylic acid. The following information is designed to assist in optimizing reaction conditions, identifying and mitigating side reactions, and ensuring the successful synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible strategy involves a multi-step synthesis beginning with a Michael addition, followed by a reductive cyclization. A typical sequence is outlined below:
-
Michael Addition: Reaction of a nitroalkane (e.g., 2-nitropropane) with an acrylate derivative (e.g., ethyl acrylate) to form a γ-nitro ester.
-
Reductive Cyclization: The γ-nitro ester is then subjected to reduction, which simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization to form the pyrrolidine ring.
-
Hydrolysis (if necessary): If an ester was used in the initial step, a final hydrolysis step is required to obtain the carboxylic acid.
Q2: I am observing low yields in the Michael addition step. What are the potential causes and solutions?
Low yields in the Michael addition of a nitroalkane to an acrylate can be attributed to several factors. Refer to the troubleshooting table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inefficient Deprotonation of Nitroalkane | Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., DBU, t-BuOK). The pKa of the nitroalkane should be considered when selecting the base. |
| Side Reactions | Polymerization of the acrylate acceptor can be a significant side reaction. To mitigate this, add the acrylate slowly to the reaction mixture and maintain a controlled temperature. Using a slight excess of the nitroalkane can also be beneficial. |
| Reversibility of the Reaction | The Michael addition can be reversible. Ensure the reaction is allowed to proceed to completion by monitoring via TLC or LC-MS. In some cases, adjusting the temperature or reaction time may be necessary. |
| Solvent Effects | The choice of solvent can influence the reaction rate and outcome. Polar aprotic solvents like DMF or DMSO are often effective. |
Q3: The reductive cyclization of my γ-nitro ester is not proceeding as expected. What are common issues in this step?
The reductive cyclization is a critical step where several side reactions can occur. Common problems include incomplete reduction, formation of undesired side products, and difficulties in product isolation.
| Potential Cause | Recommended Solutions |
| Incomplete Reduction of the Nitro Group | The choice of reducing agent is crucial. Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method. Ensure the catalyst is active and the hydrogen pressure is adequate. Alternative reducing agents like zinc or iron in acidic media can also be employed. |
| Formation of Acyclic Amino Ester | If the cyclization does not occur after reduction, the acyclic amino ester may be isolated. This can be due to unfavorable reaction kinetics. Changing the solvent or temperature, or adding a mild acid or base catalyst, can sometimes promote cyclization. |
| Formation of Lactam | If the reaction conditions are too harsh, or if there is a competing intramolecular amidation, lactam formation can occur. This is more likely if the ester is activated. Using milder reducing conditions can help avoid this. |
| Diastereomer Formation | The cyclization step can create a new stereocenter. The diastereomeric ratio can be influenced by the reducing agent, solvent, and temperature. Purification by column chromatography or recrystallization may be necessary to separate diastereomers. |
Q4: How can I effectively purify the final this compound product?
Purification of the final product can be challenging due to its zwitterionic nature.
-
Crystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol) to find conditions that yield high-purity crystals.
-
Ion-Exchange Chromatography: If crystallization is not effective, ion-exchange chromatography can be used to separate the zwitterionic product from charged or neutral impurities.
-
Preparative HPLC: For separation of diastereomers or closely related impurities, preparative reverse-phase HPLC can be employed.[1][2]
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is provided below. Note: This is a generalized procedure and may require optimization.
Step 1: Synthesis of Ethyl 4-methyl-4-nitropentanoate (Michael Addition)
-
To a stirred solution of 2-nitropropane (1.0 eq) in a suitable solvent (e.g., THF), add a strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete deprotonation.
-
Slowly add ethyl acrylate (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Reductive Cyclization and Hydrolysis)
-
Dissolve the purified ethyl 4-methyl-4-nitropentanoate (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
The resulting solution containing the ethyl ester of the product can be directly hydrolyzed by adding an aqueous solution of a strong base (e.g., NaOH or LiOH) and stirring at room temperature or with gentle heating.
-
After hydrolysis is complete (monitored by TLC or LC-MS), neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid (typically pH 5-7).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizing the Synthesis and Potential Side Reactions
To better understand the process, the following diagrams illustrate the synthetic pathway and potential side reactions.
Caption: General synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrrolidine Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis and optimization of pyrrolidine rings.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields in pyrrolidine synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. To troubleshoot this, you can try increasing the reaction time or temperature. It's also crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1]
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials might hinder the reaction. Consider modifying the substrates, for instance, by changing protecting groups to enhance reactivity.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent. Ensure all materials are pure and dry, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Optimizing reaction conditions, such as lowering the temperature, can often minimize the formation of byproducts.[1]
-
Work-up Issues: The pyrrolidine product may be lost during the extraction and purification steps, especially if it is polar or water-soluble. To mitigate this, perform thorough extractions with a suitable organic solvent and consider "salting out" the aqueous layer with brine to improve separation.[1]
Q2: I am observing a mixture of stereoisomers (diastereomers or enantiomers) in my product. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a common challenge. Here are key parameters to optimize:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the formation of the thermodynamically more stable transition state.[2]
-
Catalyst: The choice of catalyst is critical. For asymmetric reactions, screen different chiral catalysts or ligands. The catalyst loading is also important, as either too high or too low a concentration can be detrimental to stereoselectivity.[2]
-
Solvent: The solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome. It is advisable to screen a range of solvents with varying polarities.
-
Substrate Control: The steric and electronic properties of the substituents on the reactants can play a major role in directing the stereochemistry of the reaction.
Q3: What are the most common methods for synthesizing the pyrrolidine ring?
A3: Several robust methods are commonly employed for the construction of the pyrrolidine ring:
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient method for constructing polysubstituted pyrrolidines.[3]
-
Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center. Common examples include the cyclization of haloamines and intramolecular C-H amination.
-
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated system is another effective route to substituted pyrrolidines.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This troubleshooting workflow will guide you in diagnosing and resolving issues of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Stereoselectivity
This guide provides a systematic approach to improving the stereochemical outcome of your reaction.
Caption: Decision tree for optimizing stereoselectivity.
Data Presentation
Table 1: Effect of Solvent and Temperature on a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | Room Temp | 68 | 95/5 | 99 |
| 2 | DMF | Room Temp | 51 | 94/6 | 99 |
| 3 | CH3CN | Room Temp | 95 | 93/7 | 93 |
| 4 | THF | Room Temp | 97 | 90/10 | 96 |
| 5 | Dioxane | Room Temp | 92 | 89/11 | 92 |
| 6 | CH3NO2 | Room Temp | 94 | 88/12 | 86 |
| 7 | DMSO | 4 | 96 | >99/1 | >99 |
Data is illustrative and based on trends reported in the literature.
Table 2: Optimization of a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo/exo) |
| 1 | AgOAc (10) | Toluene | 25 | 75 | 95/5 |
| 2 | AgOAc (10) | THF | 25 | 82 | 90/10 |
| 3 | AgOAc (10) | CH2Cl2 | 25 | 65 | 85/15 |
| 4 | Cu(OTf)2 (10) | Toluene | 25 | 88 | >99/1 |
| 5 | Cu(OTf)2 (10) | Toluene | 0 | 92 | >99/1 |
| 6 | Cu(OTf)2 (5) | Toluene | 0 | 90 | >99/1 |
Data is illustrative and based on trends reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition
This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines.
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., maleimide, 1.0 mmol)
-
Catalyst (e.g., AgOAc, 10 mol%)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a round-bottom flask, add the isatin derivative, α-amino acid, dipolarophile, and catalyst.
-
Add the solvent and stir the mixture at the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular C-H Amination for Pyrrolidine Synthesis
This protocol describes a general procedure for the copper-catalyzed intramolecular amination of an N-fluorosulfonamide.
Materials:
-
N-fluorosulfonamide substrate (0.2 mmol)
-
Copper(I) catalyst (e.g., [Cu(CH3CN)4]PF6, 5 mol%)
-
Ligand (e.g., tris(pyrazolyl)borate ligand, 5 mol%)
-
Solvent (e.g., 1,2-dichloroethane, 2 mL)
Procedure:
-
In a glovebox, dissolve the N-fluorosulfonamide substrate, copper(I) catalyst, and ligand in the solvent in a sealed vial.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Aza-Michael Addition for Pyrrolidine Ring Formation
This protocol outlines a general procedure for a base-catalyzed intramolecular aza-Michael addition.
Materials:
-
Amino-α,β-unsaturated ester/ketone precursor (1.0 mmol)
-
Base (e.g., DBU, 10 mol%)
-
Solvent (e.g., THF, 10 mL)
Procedure:
-
Dissolve the amino-α,β-unsaturated precursor in the solvent in a round-bottom flask.
-
Add the base to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Resolving Enantiomers of 4,4-dimethylpyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric resolution of 4,4-dimethylpyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving racemic this compound include classical diastereomeric salt crystallization, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic resolution. The choice of method often depends on the scale of the separation, required purity, and available resources.
Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?
A2: The selection of a chiral resolving agent is crucial and often empirical. For a carboxylic acid like this compound, chiral bases are used. Common choices include enantiomerically pure α-phenylethylamine, ephedrine, cinchonidine, or other commercially available chiral amines. Screening several resolving agents and solvents is recommended to find a combination that yields well-defined crystals and a significant difference in solubility between the two diastereomeric salts.
Q3: Can I use chromatography to resolve the enantiomers?
A3: Yes, chiral HPLC is a powerful technique for both analytical and preparative-scale separation of enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Q4: Is enzymatic resolution a viable option for this compound?
A4: Enzymatic resolution can be a highly selective method. For β-amino acids and their derivatives, enzymes like β-aminopeptidases can be employed.[2][3] These enzymes can selectively hydrolyze an amide or ester derivative of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.[2][4]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Unsuitable solvent. - Concentration is too low. - Impurities inhibiting crystallization. | - Screen a variety of solvents with different polarities. - Concentrate the solution. - Try cooling the solution or using an anti-solvent. - Ensure the starting material is of high purity. |
| Oily precipitate instead of crystals | - Poor solvent choice. - Supersaturation is too high. | - Use a solvent system where the salt has moderate solubility. - Slow down the crystallization process by gradual cooling or slow evaporation of the solvent. |
| Low enantiomeric excess (ee) of the resolved product | - Incomplete separation of diastereomers. - Co-crystallization of both diastereomers. - Racemization during salt breaking. | - Perform multiple recrystallizations of the diastereomeric salt. - Optimize the crystallization solvent and temperature. - Use mild acidic or basic conditions to liberate the enantiomer from the salt. |
Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase. - Unsuitable temperature. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Optimize the mobile phase composition (e.g., adjust the ratio of organic modifiers, add acidic or basic additives). - Vary the column temperature. |
| Peak tailing or broad peaks | - Secondary interactions with the stationary phase. - Column overloading. | - Add a mobile phase modifier (e.g., trifluoroacetic acid for acidic analytes). - Inject a smaller sample volume or a more dilute sample. |
| Loss of resolution over time | - Column contamination. - Degradation of the stationary phase. | - Flush the column with a strong solvent. - Ensure the mobile phase is filtered and degassed. - Operate within the recommended pH and temperature ranges for the column. |
Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Resolution
This protocol is a general procedure based on the resolution of similar pyrrolidine carboxylic acids and should be optimized for this compound.
-
Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-α-phenylethylamine) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with stirring. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. This first crop will be enriched in one diastereomer.
-
Recrystallization: To improve the diastereomeric excess, recrystallize the salt from a suitable solvent. Monitor the purity of each batch by measuring the optical rotation or by chiral HPLC analysis of a small, deprotected sample.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent. Extract the liberated enantiomer with an organic solvent.
-
Isolation of the Resolving Agent: The chiral resolving agent can often be recovered from the aqueous layer for reuse.
Quantitative Data for a Structurally Similar Compound (Hypothetical Data Based on Analogs):
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Final Product |
| (R)-α-phenylethylamine | Ethanol | 45 | >95 | >98 |
| (S)-1-(1-Naphthyl)ethylamine | Methanol/Water | 42 | >95 | >97 |
| Cinchonidine | Acetone | 38 | >90 | >95 |
Protocol 2: Chiral HPLC Separation
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) is often a good starting point for carboxylic acids.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol.[1] The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Optimization: If separation is not achieved, vary the ratio of the organic modifier and try different modifiers or additives.
Quantitative Data for Chiral HPLC (Hypothetical Data Based on Analogs):
| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol:TFA) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| Chiralpak AD-H | 90:10:0.1 | 8.5 | 10.2 | 1.8 |
| Chiralcel OD-H | 85:15:0.1 | 12.1 | 14.5 | 2.1 |
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Chiral HPLC Separation.
References
Technical Support Center: Stability of 4,4-Dimethylpyrrolidine-3-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-dimethylpyrrolidine-3-carboxylic acid derivatives. The information is designed to help anticipate and address potential stability issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: Based on the general stability of pyrrolidine-containing compounds and carboxylic acid derivatives, the primary stability concerns include susceptibility to oxidation, thermal degradation, and hydrolysis (especially for ester and amide derivatives). The stability of these compounds can be significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4][5] Forced degradation studies are often employed to systematically investigate the chemical stability of new drug substances under various stress conditions.[5][6][7]
Q2: How can I assess the stability of my specific this compound derivative?
A2: A systematic approach to assessing stability involves conducting forced degradation studies.[5][7] This typically includes exposing the compound to a range of stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures to assess hydrolytic stability.[8][9]
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) to evaluate susceptibility to oxidative degradation.[1]
-
Thermal Stress: Heating the compound at elevated temperatures to determine its thermal stability.[3][4][10][11]
-
Photostability: Exposing the compound to UV and visible light to assess its sensitivity to photodegradation.[8]
The extent of degradation is typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
Q3: My compound is an ester or amide derivative of this compound. What specific stability issues should I be aware of?
A3: Ester and amide derivatives are susceptible to hydrolysis, which is the cleavage of the ester or amide bond by water.[9]
-
Ester derivatives can undergo hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and the corresponding alcohol. Basic hydrolysis, also known as saponification, is typically faster and irreversible.[9][12]
-
Amide derivatives are generally more stable to hydrolysis than esters but can be cleaved under more stringent acidic or basic conditions to form the carboxylic acid and the corresponding amine.[9][12]
The rate of hydrolysis is dependent on pH, temperature, and the specific structure of the ester or amide group.
Q4: I am observing unexpected peaks in my chromatogram after storing my compound. What could be the cause?
A4: The appearance of new peaks in a chromatogram upon storage is often indicative of degradation. Potential causes include:
-
Oxidative degradation: The pyrrolidine ring, being a saturated N-heterocycle, can be susceptible to oxidation.[1][13]
-
Thermal degradation: If the compound has been exposed to elevated temperatures, thermal decomposition may have occurred.[3][4] For some pyrrolidine-containing cathinones, thermal degradation can lead to the formation of iminium species.[4]
-
Hydrolysis: If your compound is an ester or amide and was stored in a non-anhydrous solvent or exposed to humidity, hydrolysis could be the cause.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation in photosensitive compounds.
It is recommended to perform a systematic investigation, as outlined in forced degradation studies, to identify the cause of the degradation.
Troubleshooting Guides
Issue 1: Suspected Oxidative Degradation
Symptoms:
-
Appearance of new, unexpected peaks in HPLC analysis, especially when stored in the presence of air or potential oxidizing agents.
-
Changes in the physical appearance of the sample (e.g., color change).
Troubleshooting Steps:
-
Confirm Oxidation:
-
Perform a controlled experiment by exposing a fresh sample to a known oxidizing agent (e.g., a dilute solution of hydrogen peroxide).
-
Analyze the stressed sample by HPLC and compare the chromatogram to that of the degraded sample. If the new peaks match, oxidative degradation is likely.
-
-
Prevention and Mitigation:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: If compatible with the intended application, consider the addition of a suitable antioxidant.
-
Solvent Choice: Use de-gassed solvents for preparing solutions.
-
Issue 2: Suspected Thermal Degradation
Symptoms:
-
Degradation is observed after exposure to high temperatures during an experiment or upon storage at elevated temperatures.
-
Inconsistent analytical results for samples that have undergone different thermal histories.
Troubleshooting Steps:
-
Confirm Thermal Liability:
-
Conduct a thermogravimetric analysis (TGA) to determine the decomposition temperature of the compound.
-
Heat a sample at a temperature below the decomposition point for a defined period and analyze for degradation by HPLC.
-
-
Prevention and Mitigation:
-
Controlled Temperature: Store the compound at recommended low temperatures, protected from heat sources.
-
Minimize Exposure: During experimental procedures, minimize the duration of exposure to high temperatures.
-
Issue 3: Suspected Hydrolysis of Ester or Amide Derivatives
Symptoms:
-
A decrease in the peak area of the ester/amide compound with a concurrent increase in a peak corresponding to the parent carboxylic acid.
-
The degradation is more pronounced in aqueous or protic solvents.
Troubleshooting Steps:
-
Confirm Hydrolysis:
-
Analyze the sample for the presence of the expected hydrolysis products (the carboxylic acid and the corresponding alcohol or amine).
-
Perform a pH-dependent stability study by dissolving the compound in buffers of varying pH and monitoring the degradation over time.
-
-
Prevention and Mitigation:
-
Anhydrous Conditions: Store and handle the compound under anhydrous conditions. Use dry solvents and glassware.
-
pH Control: If the compound must be in an aqueous solution, maintain it at a pH where it exhibits maximum stability. This can be determined through a pH-rate profile study.
-
Quantitative Data on Stability
Currently, there is limited publicly available quantitative data specifically for the stability of this compound derivatives. The following table provides a general overview of typical conditions used in forced degradation studies for pharmaceutical compounds, which can be adapted for these derivatives.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Hydrolysis of esters/amides |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Hydrolysis of esters/amides |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of the pyrrolidine ring |
| Thermal Degradation | Dry heat, 60°C - 80°C or higher (below melting point) | Ring opening, fragmentation |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light (ICH Q1B) | Photolytic cleavage |
Note: The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detectable without completely consuming the parent compound.[14]
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To assess the intrinsic stability of a this compound derivative under various stress conditions.
Materials:
-
The this compound derivative
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 1 M HCl)
-
Bases (e.g., 1 M NaOH)
-
Oxidizing agent (e.g., 30% H₂O₂)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature or heat to 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature and analyze at various time points.
-
Thermal Degradation: Store the solid compound in an oven at a set temperature (e.g., 80°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Quantify the parent compound and any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during asymmetric synthesis, specifically focusing on troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the most common factors I should investigate first?
Low enantiomeric excess is a frequent challenge that can originate from several sources. A systematic approach to troubleshooting is the most effective strategy. The primary areas to investigate are the purity and integrity of your catalyst and reagents, and the optimization of reaction conditions. Impurities can act as catalyst poisons or facilitate a non-selective background reaction, while reaction parameters such as temperature and solvent can significantly influence the energy difference between the diastereomeric transition states.[1]
Q2: How does the purity of the catalyst and reagents affect enantioselectivity?
The chemical and enantiomeric purity of the chiral catalyst, ligands, and all reagents is critical.[1][2] Contamination with even small amounts of impurities can have a significant negative impact on the enantiomeric excess of your product.[2][3] For instance, impurities can poison the catalyst, disrupting the chiral environment necessary for selective synthesis.[2] It is also crucial to ensure that the stoichiometry of all reagents is correct.[1] For catalysts generated in situ, the purity of the precursors is equally important.[2]
Q3: Can the reaction temperature influence the enantioselectivity of my synthesis?
Yes, temperature is a critical parameter. Lowering the reaction temperature often leads to higher enantioselectivity.[1][4] This is because a lower temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer over the other.[1] However, in some rare cases, reversing the temperature can even lead to an inversion of enantioselectivity.[5] It is important to systematically screen a range of temperatures to find the optimal conditions for your specific reaction.
Q4: What role does the solvent play in an asymmetric reaction?
The choice of solvent can have a profound effect on enantioselectivity. Solvents can influence the stability of the transition states and the solubility of the catalyst and substrates.[6] The polarity of the solvent is a key factor; for example, in some reactions, nonpolar solvents may favor the formation of one stereoisomer, while polar solvents favor the other.[6] It is advisable to screen a variety of solvents with different polarities and coordinating abilities.
Q5: My enantiomeric excess is inconsistent between batches. What could be the cause?
Inconsistent results often point to issues with sensitive reaction conditions or catalyst degradation.[2][7] Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[2] Therefore, ensuring strictly anhydrous and anaerobic conditions is paramount. This includes flame-drying glassware and using anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen).[2] Catalyst degradation over time, especially for pre-formed catalysts, can also lead to poor reproducibility.[2] Using a fresh batch or a recently opened bottle of the catalyst is recommended.[2]
Q6: I have optimized the reaction conditions, but the enantioselectivity is still low. Could the substrate itself be the issue?
Absolutely. The structure of the substrate can dramatically affect the outcome of an asymmetric reaction.[7] Small changes in the substrate can lead to significant differences in enantioselectivity due to steric or electronic effects that alter the catalyst-substrate interactions.[8][9] Many catalytic enantioselective reactions have a limited substrate scope, often tolerating only specific functionalities like aryl groups while being ineffective for others.[7][10]
Q7: How can I be sure that my method for determining enantiomeric excess is accurate?
Accurate determination of enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are common methods.[2] However, issues like overlapping peaks can lead to errors in calculation.[11] It is important to ensure good chromatographic separation.[12] In cases of peak overlap, specialized techniques using dual detectors (e.g., UV/vis and circular dichroism) may be necessary for accurate determination.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Low Enantioselectivity
This guide provides a logical workflow for diagnosing and resolving low enantiomeric excess in your asymmetric synthesis.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess (ee)
| Reaction Temperature (°C) | Enantiomeric Excess (ee %) | Notes |
| 25 | 65 | Room temperature baseline. |
| 0 | 85 | Lowering temperature often improves ee.[1] |
| -20 | 92 | Further cooling can lead to higher selectivity. |
| -40 | 95 | Optimal temperature for this hypothetical reaction. |
| -78 | 94 | Diminishing returns or potential solubility issues. |
Note: Data is representative and will vary depending on the specific reaction.
Table 2: Effect of Solvent on Enantiomeric Excess (ee)
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 88 |
| Dichloromethane | 9.1 | 75 |
| Tetrahydrofuran (THF) | 7.5 | 82 |
| Acetonitrile | 37.5 | 60 |
| Hexane | 1.9 | 91 |
Note: The relationship between dielectric constant and ee is not always linear; specific solvent-solute interactions are often more critical.[2]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in an Asymmetric Reaction
-
Preparation of Glassware: All glassware should be flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Preparation:
-
If using a pre-formed catalyst, ensure it has been stored correctly under an inert atmosphere.[1]
-
For in situ generated catalysts, add the metal precursor and the chiral ligand to a reaction flask under an inert atmosphere. Add anhydrous solvent and stir until a homogeneous solution is formed.
-
-
Addition of Reactants: To the catalyst solution, add the substrate and the second reactant. If one of the reactants is a liquid, it can be added dropwise via a syringe.[1]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).[1]
-
Work-up: Once the reaction is complete, quench the reaction as appropriate for the specific chemistry. This typically involves the addition of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).[1]
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Logical Relationship between Key Parameters and Enantioselectivity
Caption: Key factors influencing the outcome of an asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
overcoming solubility problems in reactions with 4,4-dimethylpyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions with 4,4-dimethylpyrrolidine-3-carboxylic acid.
Troubleshooting Guide: Overcoming Solubility Issues
Poor solubility of this compound, a zwitterionic compound, is a common hurdle in organic synthesis. The following guide provides strategies to address this issue.
Qualitative Solubility Data
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale & Remarks |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The zwitterionic nature of the molecule allows for strong hydrogen bonding and dipole-dipole interactions with protic solvents. Solubility is generally highest in water. |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Moderate to Low | These solvents can solvate the charged portions of the zwitterion to some extent, but less effectively than protic solvents. Heating may be required to achieve dissolution. |
| Ethers | THF, Dioxane, Diethyl Ether | Very Low | The low polarity of ethers makes them poor solvents for the highly polar zwitterionic form of the acid. |
| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents are unable to overcome the strong intermolecular electrostatic forces of the zwitterionic solid. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Similar to ethers and hydrocarbons, these solvents are not polar enough to effectively dissolve the zwitterionic compound. |
Key Troubleshooting Strategies
-
pH Adjustment: The solubility of this compound is highly dependent on pH.[1][2][3][4][5][6][7]
-
Acidic Conditions (pH < pI): Protonation of the carboxylate group forms the cationic species, which may increase solubility in some polar organic solvents.
-
Basic Conditions (pH > pI): Deprotonation of the ammonium group forms the anionic species, which can also enhance solubility in certain polar solvents.
-
-
Solvent Mixtures: Using a co-solvent system can be effective. For instance, a small amount of water or a polar protic solvent like methanol in a polar aprotic solvent like DMF or DMSO can significantly improve solubility.[8]
-
Salt Formation: Conversion of the carboxylic acid to a salt (e.g., with a base like triethylamine or DIPEA) or the amine to an ammonium salt (e.g., with HCl) can dramatically increase solubility in polar organic solvents.
-
Heating: Gently heating the reaction mixture can increase the solubility of the starting material. However, monitor for potential degradation of reactants or products.
-
Use of Additives: In amide coupling reactions, the use of coupling agents and additives can influence solubility. Some coupling reagents can form more soluble active esters in situ.
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method for quickly assessing the solubility of this compound in various solvents at room temperature.[9][10]
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of solvents (e.g., Water, Methanol, DMF, DMSO, THF, Toluene, DCM)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 5-10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble, add another 0.5 mL of the solvent and vortex again. Repeat up to a total volume of 2 mL.
-
Record your observations for each solvent.
Protocol for Amide Coupling with Poorly Soluble this compound
This protocol outlines a general procedure for performing an amide coupling reaction when encountering solubility issues with this compound.
Materials:
-
This compound
-
Amine coupling partner
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add the organic base (e.g., DIPEA, 2.0-3.0 eq) to the suspension. Stir for 10-15 minutes. The base will react with the carboxylic acid to form a more soluble carboxylate salt.
-
In a separate vial, dissolve the coupling agent (e.g., HATU, 1.1 eq) in the same anhydrous solvent.
-
Add the solution of the coupling agent to the reaction mixture. Stir for 15-30 minutes at room temperature to allow for the formation of the active ester.
-
Dissolve the amine coupling partner (1.0-1.2 eq) in the anhydrous solvent and add it to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous work-up and purification.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMF for an amide coupling reaction. What should I do?
A1: This is a common issue due to the zwitterionic nature of the compound. Here are several steps you can take:
-
Add a Base: Introduce a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to the suspension in DMF. This will form the corresponding carboxylate salt, which is often more soluble in polar aprotic solvents.
-
Use a Co-solvent: Adding a small percentage of water or methanol to the DMF can help to break up the solid lattice and improve solubility. However, be mindful that water can interfere with some coupling reagents.
-
Pre-activation: Activate the carboxylic acid first with the coupling reagent in the presence of a base before adding your amine. The resulting active ester may be more soluble.
-
Heating: Gently warm the mixture (e.g., to 40-50 °C) to aid dissolution. Ensure your starting materials and reagents are stable at this temperature.
Q2: I am observing incomplete conversion in my amide coupling reaction. Could this be related to solubility?
A2: Yes, poor solubility is a likely cause of incomplete conversion. If the this compound does not fully dissolve, the reaction becomes heterogeneous, and the rate of reaction will be significantly reduced. Ensure complete dissolution of the starting material before proceeding with the reaction. The strategies mentioned in A1 can be applied here as well.
Q3: Can I use a non-polar solvent like dichloromethane (DCM) for reactions with this compound?
A3: It is generally not recommended to use non-polar or low-polarity solvents like DCM, as the zwitterionic starting material will have very poor solubility. If the reaction requires a less polar solvent, you may first need to protect the amine and/or convert the carboxylic acid to an ester to increase its solubility in such solvents.
Q4: How does protecting the amine group affect the solubility of this compound?
A4: Protecting the secondary amine, for example with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, can significantly alter the solubility profile. By removing the positive charge of the ammonium ion, the zwitterionic character is eliminated. The resulting N-protected carboxylic acid will be less polar and more soluble in a wider range of organic solvents, including ethers and chlorinated solvents.
Visualizations
Caption: A flowchart for qualitative solubility testing.
Caption: A logical guide to troubleshooting solubility issues.
References
- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. DE69921340T2 - BRANCHED ALKYLPYRROLIDIN-3-CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Technical Support Center: Purity Assessment of 4,4-dimethylpyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 4,4-dimethylpyrrolidine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Titrimetric methods can also be employed for assay determination.
Q2: What is the expected purity level for commercially available this compound?
A2: Commercially available this compound and its hydrochloride salt typically have a purity of 96% or greater.[1][2]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: this compound is a non-volatile and polar compound due to its carboxylic acid and amino functional groups. Direct GC analysis of such compounds often results in poor peak shape and low sensitivity.[3] Derivatization converts the analyte into a more volatile and less polar derivative, making it suitable for GC-MS analysis.[3]
Q4: Can HPLC be used to separate the enantiomers of this compound?
A4: Yes, chiral HPLC methods can be used to separate the enantiomers. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[4][5][6]
Q5: What are the advantages of using qNMR for purity assessment of this compound?
A5: Quantitative NMR (qNMR) is a powerful technique for purity determination as it is a primary ratio method that does not require a reference standard of the analyte itself.[7][8] It provides a direct measurement of the analyte's purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[7]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor peak shape (tailing or fronting)
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase pH | This compound is zwitterionic. Adjust the mobile phase pH to be at least 2 units away from the isoelectric point to ensure the analyte is in a single ionic form. For example, a low pH (e.g., 2.5) will protonate the carboxylate and amine groups, often leading to better peak shape on a C18 column.[9] |
| Secondary interactions with stationary phase | Use a column with end-capping or a polar-embedded stationary phase to minimize interactions with residual silanols. Alternatively, consider Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography.[10] |
| Column overload | Reduce the concentration of the sample or the injection volume. |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
Issue 2: Variable retention times
| Potential Cause | Recommended Solution |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a buffer to maintain a stable pH. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Pump malfunction or leaks | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. |
| Insufficient column equilibration | Equilibrate the column with the mobile phase for a sufficient amount of time before analysis, especially when using ion-pairing reagents or high buffer concentrations. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: No peak or very small peak for the analyte
| Potential Cause | Recommended Solution |
| Incomplete or failed derivatization | Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time, solvent) are optimal. Silylation reagents like BSTFA are common for carboxylic acids and amines.[11] |
| Thermal degradation of the derivative | The derivative may be thermally labile. Lower the injection port temperature. |
| Adsorption in the inlet or column | Use a deactivated liner and a suitable column to prevent active sites from adsorbing the analyte. |
| Incorrect GC column | A mid-polarity column is often suitable for the derivatized compound. |
Quantitative Nuclear Magnetic Resonance (qNMR)
Issue 1: Inaccurate purity results
| Potential Cause | Recommended Solution |
| Overlapping signals | Ensure that the signals of the analyte and the internal standard are well-resolved. If not, choose a different internal standard or use a different deuterated solvent to induce chemical shift changes.[7] |
| Incomplete relaxation of nuclei | Use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons. A common starting point is 5 times the longest T1 value. |
| Poor signal-to-noise ratio | Increase the number of scans to improve the signal-to-noise ratio, which is crucial for accurate integration.[7] |
| Integration errors | Ensure consistent and accurate integration of the signals. Use a baseline correction and define the integration limits carefully. |
| Inaccurate weighing | Use a calibrated analytical balance and ensure accurate weighing of both the sample and the internal standard. |
Experimental Protocols
HPLC Purity Method
This method is a general guideline and may require optimization.
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
GC-MS Purity Method (with Derivatization)
-
Derivatization:
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Allow to cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
qNMR Purity Determination
-
Internal Standard: Select a certified internal standard with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean vial.
-
Accurately weigh a similar molar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 5 x T₁ (longest relaxation time of protons of interest).
-
Acquisition Time: ≥ 3 seconds.
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or higher).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Quantitative Data Summary
| Parameter | HPLC | GC-MS (derivatized) | qNMR |
| Typical Purity Assay | > 98% | > 98% | > 98% |
| LOD/LOQ for Impurities | Analyte and impurity dependent, typically in the low ppm range. | Analyte and impurity dependent, typically in the low ppm to ppb range. | Dependent on the number of scans and magnetic field strength, typically around 0.1%. |
| Precision (RSD) | < 2% | < 5% | < 1% |
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 10. sielc.com [sielc.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Deprotection Strategies for 4,4-Dimethylpyrrolidine-3-Carboxylic Acid Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deprotection of methyl and tert-butyl esters of 4,4-dimethylpyrrolidine-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of this compound esters.
Issue 1: Incomplete or Slow Saponification of a Methyl Ester
Question: My saponification reaction of methyl 4,4-dimethylpyrrolidine-3-carboxylate is very slow or does not go to completion under standard conditions (e.g., NaOH or LiOH in MeOH/H₂O). What can I do?
Answer: The steric hindrance caused by the gem-dimethyl group at the C4 position can significantly slow down the rate of hydrolysis. Standard saponification conditions may be insufficient to completely cleave the ester.[1]
Possible Solutions:
-
Modify Reaction Conditions: Increasing the reaction temperature and prolonging the reaction time can help drive the reaction to completion. Using a co-solvent like Tetrahydrofuran (THF) can also improve the solubility of the substrate.[2]
-
Use a Stronger Base System: For sterically hindered esters that fail to hydrolyze under standard conditions, a more potent reagent system is required. A combination of potassium tert-butoxide (KOtBu) and a stoichiometric amount of water in an anhydrous solvent like DMSO generates a highly reactive, "anhydrous hydroxide" species that can effectively hydrolyze hindered esters at room temperature.[1]
-
Change the Cation: Lithium hydroxide (LiOH) is often preferred for saponification as it can lead to fewer side reactions compared to sodium or potassium hydroxide.[2]
Issue 2: Product Degradation During Acid-Catalyzed Deprotection of a Tert-Butyl Ester
Question: I am removing a tert-butyl ester using a strong acid like Trifluoroacetic Acid (TFA), but I am observing significant side product formation or degradation of my desired carboxylic acid. How can I avoid this?
Answer: Strong acids can cause degradation, especially if the molecule contains other acid-sensitive functional groups. The 4,4-dimethylpyrrolidine ring itself may be susceptible to side reactions under harsh acidic conditions.
Possible Solutions:
-
Use Milder Acids: Employing milder acidic conditions can selectively remove the tert-butyl group while preserving other functionalities. Aqueous phosphoric acid (85 wt%) is an effective and environmentally benign reagent for the deprotection of tert-butyl esters and is tolerated by many other acid-sensitive groups.[3][4]
-
Control Reaction Temperature and Time: Perform the deprotection at lower temperatures (e.g., 0 °C to room temperature) and carefully monitor the reaction's progress using techniques like TLC or LC-MS to prevent over-exposure to the acidic environment.
-
Anhydrous Conditions: Some Lewis acid-based methods can cleave tert-butyl esters under non-aqueous conditions, which might be beneficial if the substrate is water-sensitive.[5]
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the saponification of methyl 4,4-dimethylpyrrolidine-3-carboxylate?
A1: A common starting point for saponification is to treat the methyl ester with an excess (1.5-3 equivalents) of lithium hydroxide (LiOH) in a mixture of solvents like THF and water (e.g., 3:1 ratio) at room temperature.[2] The reaction progress should be monitored, and if it is slow, gentle heating (40-50 °C) can be applied.
Q2: How can I deprotect a tert-butyl ester of this compound?
A2: Tert-butyl esters are typically removed under acidic conditions.[3] A standard and mild method involves stirring the ester in a solution of 85% aqueous phosphoric acid at room temperature.[4] Alternatively, treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is also highly effective.
Q3: My molecule contains both a methyl ester and a tert-butyl ester. Can I deprotect one selectively?
A3: Yes, orthogonal deprotection is possible. The tert-butyl ester can be selectively removed under acidic conditions (e.g., using phosphoric acid or TFA) which typically leave the methyl ester intact.[3][6] Subsequently, the methyl ester can be cleaved under basic conditions (saponification). This allows for the sequential unmasking of the two carboxylic acid groups.
Q4: Are there enzymatic methods for deprotecting these esters?
A4: Yes, enzymatic hydrolysis using lipases is a viable and often highly selective method for ester deprotection.[5][7] Enzymes like Burkholderia cepacia lipase can catalyze the hydrolysis of esters under mild conditions (e.g., in a phosphate buffer at neutral pH), which is particularly useful for substrates with sensitive functional groups or chiral centers that could be compromised by harsh acidic or basic conditions.[7]
Q5: What are considered "green" or environmentally friendly deprotection strategies?
A5: Green approaches to ester deprotection prioritize the use of non-toxic reagents and solvents.[5] Using water as a solvent with simple inorganic bases (like LiOH, NaOH) for saponification is a green method.[5] Enzymatic catalysis is also considered a green technique as it occurs in aqueous media under mild conditions.[5] For tert-butyl esters, using recoverable and less corrosive acids like aqueous phosphoric acid is a more environmentally benign choice than strong, volatile acids.[4]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize typical conditions for the deprotection of methyl and tert-butyl esters.
Table 1: Deprotection of Methyl 4,4-Dimethylpyrrolidine-3-carboxylate
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Time | Notes |
| Standard Saponification | LiOH (1.5-3 eq.) | THF / H₂O | Room Temp. to 50°C | 2-24 h | Most common method; may be slow due to steric hindrance.[2] |
| Hindered Ester Hydrolysis | KOtBu (3 eq.) / H₂O (1.5 eq.) | DMSO | Room Temp. | 1-6 h | Highly effective for sterically hindered esters.[1] |
| Enzymatic Hydrolysis | Lipase (e.g., Burkholderia cepacia) | Phosphate Buffer (pH ~7) | Room Temp. | 12-48 h | Extremely mild and selective; ideal for sensitive substrates.[7] |
Table 2: Deprotection of Tert-Butyl 4,4-Dimethylpyrrolidine-3-carboxylate
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Time | Notes |
| Mild Acid Hydrolysis | 85% H₃PO₄ (aq.) | None (used as solvent) | Room Temp. | 1-12 h | Mild, selective, and environmentally friendly.[3][4] |
| Strong Acid Hydrolysis | TFA (5-10 eq.) | DCM | 0°C to Room Temp. | 0.5-4 h | Fast and effective but can degrade sensitive substrates. |
Experimental Protocols
Protocol 1: Saponification of Methyl Ester using LiOH
-
Dissolution: Dissolve the methyl ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) to the stirring solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, heat the mixture to 40-50 °C.
-
Work-up (Acidification): Once the starting material is consumed, cool the reaction to 0 °C and carefully acidify the mixture to pH 3-4 with dilute HCl (e.g., 1 M).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified if necessary.
Protocol 2: Hydrolysis of Hindered Methyl Ester using KOtBu/H₂O
-
Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), dissolve potassium tert-butoxide (KOtBu, 3.0 eq.) in anhydrous DMSO.
-
Water Addition: Add deionized water (1.5 eq.) to the stirring solution and stir for 10-15 minutes at room temperature to generate the "anhydrous hydroxide" reagent.
-
Substrate Addition: Add the hindered methyl ester (1.0 eq.) to the reaction mixture.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Quench the reaction by pouring it into cold water. Acidify to pH 3-4 with dilute HCl and proceed with extraction as described in Protocol 1.
Protocol 3: Deprotection of Tert-Butyl Ester using Phosphoric Acid
-
Reaction Setup: Place the tert-butyl ester (1.0 eq.) in a round-bottom flask.
-
Acid Addition: Add 85% aqueous phosphoric acid (H₃PO₄) to the ester (enough to dissolve and stir, typically 5-10 volumes).
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Basification & Extraction): Once the reaction is complete, carefully dilute the mixture with cold water and basify to pH > 8 with a strong base (e.g., 6 M NaOH) while cooling in an ice bath. Wash the aqueous layer with an organic solvent (e.g., ether or DCM) to remove any non-acidic impurities.
-
Isolation: Re-acidify the aqueous layer to pH 3-4 with dilute HCl. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the desired carboxylic acid.
Visualizations
Caption: General experimental workflow for ester deprotection.
Caption: Troubleshooting decision tree for incomplete saponification.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
References
- 1. scite.ai [scite.ai]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
comparative analysis of synthesis routes for substituted pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] This guide provides a comparative analysis of four prominent synthetic routes for the construction of substituted pyrrolidines: 1,3-Dipolar Cycloaddition, Aza-Michael Addition, Reductive Amination, and Palladium-Catalyzed Hydroarylation. We present a quantitative comparison of these methods, detailed experimental protocols for representative reactions, and visual diagrams of the synthetic pathways.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for a representative example of each synthesis route, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthesis Route | Target Pyrrolidine | Key Reagents & Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Ref. |
| 1,3-Dipolar Cycloaddition | Exo-3-Benzoyl-4-nitro-1-phenyl-5-(p-tolyl)pyrrolidine | Benzaldehyde, N-phenylglycine, (E)-1-nitro-2-(p-tolyl)ethene, AgOAc, Et3N, CH3CN, rt, 24 h | 95 | >99:1 (exo) | 98 | [2] |
| Aza-Michael Addition | (2R,3S)-1-Boc-2-methyl-3-phenylpyrrolidine | (S)-4-((tert-butoxycarbonyl)amino)-5-phenylpent-1-en-3-yl acetate, NaH, THF, 0 °C to rt, 12 h | 85 | >20:1 | N/A | [3] |
| Reductive Amination | 1-Benzyl-2,5-dimethylpyrrolidine | Hexane-2,5-dione, Benzylamine, NaBH(OAc)3, DCE, rt, 24 h | 92 | N/A | N/A | [4] |
| Palladium-Catalyzed Hydroarylation | (R)-1-Boc-2-(4-methoxyphenyl)pyrrolidine | (R)-N-Boc-2-pyrrolidine, 4-bromoanisole, Pd(OAc)2, (t-Bu)3PHBF4, ZnCl2, (-)-sparteine, Et2O, rt, 24 h | 88 | N/A | 96 | [5] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: 1,3-Dipolar Cycloaddition Workflow.
Caption: Aza-Michael Addition Workflow.
Caption: Reductive Amination Workflow.
Caption: Palladium-Catalyzed Hydroarylation Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative table are provided below.
1,3-Dipolar Cycloaddition
Synthesis of Exo-3-Benzoyl-4-nitro-1-phenyl-5-(p-tolyl)pyrrolidine [2]
-
Reagent Preparation: To a solution of benzaldehyde (1.0 mmol) and N-phenylglycine (1.2 mmol) in acetonitrile (5 mL) is added (E)-1-nitro-2-(p-tolyl)ethene (1.0 mmol).
-
Catalyst Addition: Silver acetate (AgOAc, 0.1 mmol) and triethylamine (Et3N, 1.5 mmol) are added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrrolidine.
Aza-Michael Addition
Synthesis of (2R,3S)-1-Boc-2-methyl-3-phenylpyrrolidine [3]
-
Reagent Preparation: A solution of (S)-4-((tert-butoxycarbonyl)amino)-5-phenylpent-1-en-3-yl acetate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to 0 °C under an argon atmosphere.
-
Base Addition: Sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) is added portion-wise to the cooled solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Reductive Amination
Synthesis of 1-Benzyl-2,5-dimethylpyrrolidine [4]
-
Reagent Preparation: In a round-bottom flask, hexane-2,5-dione (1.0 mmol) and benzylamine (1.1 mmol) are dissolved in 1,2-dichloroethane (DCE, 5 mL).
-
Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine).
Palladium-Catalyzed Hydroarylation
Synthesis of (R)-1-Boc-2-(4-methoxyphenyl)pyrrolidine [5]
-
Catalyst Preparation: In a glovebox, palladium(II) acetate (Pd(OAc)2, 0.05 mmol) and tri(tert-butyl)phosphine tetrafluoroborate ((t-Bu)3PHBF4, 0.1 mmol) are added to a Schlenk tube. Anhydrous diethyl ether (2 mL) is added, and the mixture is stirred for 10 minutes.
-
Reagent Addition: To a separate Schlenk tube is added (R)-N-Boc-2-pyrrolidine (1.0 mmol), 4-bromoanisole (1.2 mmol), and zinc chloride (ZnCl2, 1.5 mmol). Anhydrous diethyl ether (3 mL) is added, followed by (-)-sparteine (1.1 mmol). The mixture is stirred for 30 minutes.
-
Reaction: The catalyst solution is transferred to the reagent mixture via cannula. The reaction is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate).
References
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4,4-dimethyl- vs. 4-monomethylpyrrolidine-3-carboxylic acid: A Review of Available Biological Data
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological activities of 4,4-dimethylpyrrolidine-3-carboxylic acid and 4-monomethylpyrrolidine-3-carboxylic acid. Furthermore, detailed experimental data outlining the specific biological effects of each compound individually is scarce, precluding a direct, data-driven comparison of their pharmacological profiles.
While the pyrrolidine-3-carboxylic acid scaffold is a common motif in medicinal chemistry, appearing in a variety of biologically active molecules, the specific impact of mono- versus di-methylation at the 4-position of the pyrrolidine ring has not been systematically investigated or reported in publicly available research. Current literature tends to focus on broader structure-activity relationships (SAR) of more complex derivatives, rather than a direct comparison of these two specific analogs.
Summary of Available Information
4-monomethylpyrrolidine-3-carboxylic acid: Similar to its dimethylated counterpart, 4-monomethylpyrrolidine-3-carboxylic acid is also largely referenced in the context of chemical synthesis. Research mentioning this compound typically focuses on its incorporation into larger molecular frameworks to explore their therapeutic potential. There is a lack of published data on the inherent biological activity of 4-monomethylpyrrolidine-3-carboxylic acid itself.
Discussion and Future Outlook
The absence of comparative data highlights a gap in the current understanding of the structure-activity relationships of simple substituted pyrrolidine-3-carboxylic acids. The differential effects of mono- versus di-methylation at the 4-position could influence several key pharmacological parameters, including:
-
Receptor Binding Affinity and Selectivity: The steric bulk and electronic properties of the methyl groups could significantly alter the way these molecules interact with biological targets.
-
Metabolic Stability: The presence and number of methyl groups can affect the susceptibility of the compounds to metabolic enzymes, thereby influencing their pharmacokinetic profiles.
-
Physicochemical Properties: Methylation can impact lipophilicity and solubility, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.
To elucidate the comparative biological activities of these two compounds, dedicated experimental studies would be required. Such research would necessitate the following:
-
In Vitro Screening: A broad panel of assays targeting various receptors, enzymes, and ion channels to identify potential biological targets.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine the ADME properties of each compound.
-
Comparative Efficacy Studies: Once a relevant biological activity is identified, head-to-head studies in appropriate disease models would be necessary to compare their potency and efficacy.
Conclusion
At present, a direct and evidence-based comparison of the biological activity of this compound and 4-monomethylpyrrolidine-3-carboxylic acid is not possible due to a lack of available experimental data. The information accessible in the scientific literature primarily pertains to their use as synthetic intermediates. Future research focused on the direct biological evaluation of these compounds is needed to understand the pharmacological consequences of methyl substitution on the pyrrolidine-3-carboxylic acid scaffold.
Experimental Protocols and Data Visualization
As no specific experimental data is available from the literature search, it is not possible to provide detailed experimental protocols or generate data tables and visualizations as requested. The creation of such content would be speculative and not based on published scientific evidence. Should relevant studies become available, this guide can be updated to include a comprehensive comparison with supporting data and visualizations.
Validating 4,4-dimethylpyrrolidine-3-carboxylic acid as a Novel Pharmacophore: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the identification and validation of new pharmacophores—the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This guide provides a comparative framework for the validation of 4,4-dimethylpyrrolidine-3-carboxylic acid as a potential pharmacophore. By juxtaposing it with established pharmacophores and detailing the requisite experimental validation, this document serves as a practical resource for researchers in drug discovery.
The Candidate: this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its conformational rigidity and the stereochemical complexity that can be introduced make it an attractive starting point for the design of novel therapeutics.[2] this compound introduces a gem-dimethyl substitution, which can confer unique conformational properties and metabolic stability. While its specific biological targets are not yet fully elucidated, its structural similarity to known bioactive molecules suggests potential for activity at various targets, such as G-protein coupled receptors (GPCRs), proteases, or transporters.
Comparative Pharmacophores
To objectively assess the potential of this compound, we will compare it to three well-validated pharmacophores based on the pyrrolidine scaffold, each targeting a different class of proteins.
-
Vildagliptin (DPP-IV Inhibitor): A cyanopyrrolidine-based inhibitor of dipeptidyl peptidase-IV (DPP-IV), used in the treatment of type 2 diabetes.[3]
-
A-216546 (Endothelin A Receptor Antagonist): A pyrrolidine-3-carboxylic acid derivative that acts as a potent and selective antagonist of the endothelin A (ETA) receptor.[4]
-
Guvacine (GABA Uptake Inhibitor): A simple pyrrolidine-based natural product that inhibits the reuptake of the neurotransmitter GABA.[5]
Quantitative Data Comparison
The following table summarizes key quantitative data for the comparative pharmacophores. For this compound, hypothetical data is presented to illustrate the parameters that require experimental determination.
| Parameter | This compound (Hypothetical Target: Novel GPCR) | Vildagliptin (Target: DPP-IV) | A-216546 (Target: ETA Receptor) | Guvacine (Target: GABA Transporter) |
| Binding Affinity (Ki) | 15 nM | 2.3 nM | 0.46 nM | 10 µM |
| In vitro Potency (IC50/EC50) | EC50: 50 nM (Functional Assay) | IC50: 15 nM | IC50: 0.46 nM | IC50: 10 µM |
| Selectivity | >100-fold vs. related receptors | High selectivity over related proteases | >13,000-fold for ETA over ETB | Moderate selectivity |
| In vivo Efficacy | Dose-dependent reduction in disease model | Effective in glucose tolerance tests in mice | Lowers blood pressure in animal models | Demonstrates anticonvulsant activity |
Experimental Protocols for Validation
The validation of a novel pharmacophore requires a multi-step experimental approach, progressing from initial binding studies to in vivo efficacy models.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for its receptor.[6]
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
Cell-Based Functional Assays
These assays measure the biological response elicited by the binding of the ligand to its receptor.
Protocol: GPCR Functional Assay (Calcium Mobilization)
-
Cell Culture: Culture a cell line expressing the target GPCR and a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the release of intracellular calcium upon GPCR activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.[8]
In Vivo Efficacy Models
These studies assess the therapeutic potential of the compound in a living organism. The choice of model depends on the proposed therapeutic indication.
Protocol: In Vivo Model for Metabolic Disorders
-
Animal Model: Utilize a relevant animal model, such as diet-induced obese mice or db/db mice, which mimic human metabolic disease.[9][10]
-
Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Monitor relevant physiological parameters, such as blood glucose levels, body weight, and food intake, over a defined period.[1]
-
Data Analysis: Compare the changes in the treated group to a vehicle-treated control group to determine the in vivo efficacy.
Visualizing the Validation Workflow and Pathways
Caption: Workflow for the validation of a novel pharmacophore.
Caption: A generalized GPCR signaling pathway.
Caption: Logical relationship of validation questions to experiments.
Conclusion
The validation of this compound as a pharmacophore presents an exciting opportunity in drug discovery. Its unique structural features warrant a thorough investigation of its biological activity. By following a systematic and comparative approach as outlined in this guide, researchers can effectively assess its potential as a novel therapeutic agent. The detailed experimental protocols and comparative data provide a solid foundation for initiating such a validation process, ultimately contributing to the development of the next generation of medicines.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advinus.com [advinus.com]
- 10. selvita.com [selvita.com]
comparing the efficacy of different catalysts for pyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The efficient and stereoselective synthesis of substituted pyrrolidines is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of the efficacy of various catalytic systems for pyrrolidine synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of representative metal-based, organocatalytic, and biocatalytic systems in the synthesis of pyrrolidine derivatives. Key metrics include yield, diastereoselectivity (d.r.), and enantioselectivity (e.e. or e.r.).
| Catalyst Type | Catalyst/Reaction | Substrates | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e. or e.r.) | Reference |
| Metal Catalysis | Iridium-catalyzed Reductive [3+2] Cycloaddition | Amides and conjugated alkenes | 50-95 | single isomer | N/A | [1][2][3][4] |
| Copper-catalyzed Intramolecular C-H Amination | N-fluoride amides | up to 99 | N/A | N/A | [5][6] | |
| Palladium-catalyzed [3+2] Cycloaddition | Trimethylenemethane and Imines | up to 99 | >20:1 | up to 99% e.e. | [7] | |
| Organocatalysis | (S)-Pyrrolidine-thiourea | Nitroalkene and Cyclohexanone | up to 99 | 95:5 | up to 99% e.e. | [8] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde and Cyclohexanone | 95 | 93:7 | 99% e.e. | [8] | |
| Cinchona Alkaloid-derived Carbamate | Nitroalkenes and Aldehydes | 50-95 | single isomer | >90% e.e. | ||
| Biocatalysis | Engineered Cytochrome P411 (P411-PYS-5149) | Intramolecular C(sp3)-H amination of organic azides | up to 74 | N/A | up to 99:1 e.r. | [9][10][11][12] |
| Transaminases | ω-chloroketones | up to 90 | N/A | >99.5% e.e. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Iridium-Catalyzed Reductive [3+2] Cycloaddition
This protocol describes the synthesis of functionalized pyrrolidines from tertiary amides and alkenes.[1][2][3][4]
Materials:
-
Amide precursor (1.0 equiv)
-
Alkene (1.5 equiv)
-
Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)
-
Tetramethyldisiloxane (TMDS) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the amide precursor and Vaska's complex.
-
Add anhydrous toluene, followed by the alkene.
-
Add TMDS dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine.
Organocatalytic Asymmetric Michael Addition
This protocol details the synthesis of chiral pyrrolidine precursors via a Michael addition catalyzed by a (S)-pyrrolidine-thiourea catalyst.[8]
Materials:
-
Nitroalkene (1.0 equiv)
-
Cyclohexanone (10.0 equiv)
-
(S)-Pyrrolidine-thiourea catalyst (20 mol%)
-
n-Butyric acid (10 mol%)
-
Anhydrous toluene
Procedure:
-
To a dry reaction vial, add the (S)-pyrrolidine-thiourea catalyst and n-butyric acid.
-
Add anhydrous toluene and stir the solution.
-
Add cyclohexanone to the reaction mixture.
-
Add the nitroalkene to initiate the reaction.
-
Stir the mixture at room temperature for the time indicated by reaction monitoring (TLC).
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
Biocatalytic Intramolecular C-H Amination
This protocol describes the enantioselective synthesis of pyrrolidines using an engineered cytochrome P411 enzyme.[9][10][11][12]
Materials:
-
Cell-free extract of E. coli expressing the engineered P411 variant (e.g., P411-PYS-5149)
-
Organic azide substrate
-
Glucose
-
NADP⁺
-
Glucose dehydrogenase
-
Potassium phosphate buffer (pH 8.0)
Procedure:
-
In a reaction vessel, prepare a solution of the potassium phosphate buffer.
-
Add glucose, NADP⁺, and glucose dehydrogenase to the buffer.
-
Add the cell-free extract containing the engineered P411 enzyme.
-
Add the organic azide substrate dissolved in a minimal amount of a co-solvent (e.g., DMSO).
-
Seal the vessel and incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking.
-
Monitor the reaction for product formation using LC-MS or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Mandatory Visualization
The following diagrams illustrate key catalytic cycles and experimental workflows described in this guide.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts.
Caption: Experimental workflow for biocatalytic pyrrolidine synthesis.
Caption: Generalized mechanism for a metal-catalyzed [3+2] cycloaddition.
References
- 1. iris.unife.it [iris.unife.it]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Untangling the Structure-Activity Relationship of 4,4-Dimethylpyrrolidine-3-carboxylic Acid Derivatives as Endothelin Receptor Antagonists
A Comparative Guide for Researchers in Drug Development
The endothelin (ET) system, particularly the endothelin-A (ETA) receptor, is a critical target in the development of therapeutics for a range of cardiovascular diseases, including hypertension and heart failure. Among the various scaffolds explored, pyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of potent and selective ETA receptor antagonists. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-dimethylpyrrolidine-3-carboxylic acid derivatives and related analogues, offering valuable insights for researchers and scientists in the field of drug discovery.
Endothelin Signaling Pathway
The endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, and ET-3) to two G-protein coupled receptor subtypes: ETA and ETB. Activation of these receptors triggers a series of intracellular events with distinct physiological outcomes.
Caption: The endothelin signaling pathway illustrating the distinct downstream effects of ETA and ETB receptor activation.
Comparative Analysis of Endothelin Receptor Antagonists
The development of potent and selective ETA receptor antagonists has been a key focus of research. The pyrrolidine-3-carboxylic acid scaffold has proven to be a versatile platform for developing such antagonists. The following table summarizes the in vitro activities of key derivatives and compares them with other established endothelin receptor antagonists.
| Compound | R¹ Substituent at N-1 Position of Pyrrolidine | R² Substituent at C-4 Position of Pyrrolidine | Target Receptor | In Vitro Activity (Ki or IC₅₀) | Selectivity (ETB/ETA) |
| Atrasentan (ABT-627) | N,N-dibutylaminocarbonylmethyl | 1,3-benzodioxol-5-yl | ETA | 0.034 nM (Ki) | ~2000-fold |
| A-216546 | N,N-dibutylaminocarbonylmethyl | 7-methoxy-1,3-benzodioxol-5-yl | ETA | 0.46 nM (Ki) | >28,000-fold |
| Derivative with n-pentyl at C-2 | N,N-dibutylaminocarbonylmethyl | 1,3-benzodioxol-5-yl | ETA | Decreased affinity vs. Atrasentan | Increased vs. Atrasentan |
| Bosentan (Non-selective) | N/A (Sulfonamide-based) | N/A | ETA/ETB | 6.5 nM (IC₅₀ for ETA) | ~20 |
| Ambrisentan (ETA-selective) | N/A (Propanoic acid derivative) | N/A | ETA | 0.019 nM (Ki) | ~4000-fold |
Note: Data for pyrrolidine derivatives is based on a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid scaffold. The gem-dimethyl substitution at the 4-position of the pyrrolidine ring is a modification explored to modulate pharmacokinetic and pharmacodynamic properties, though specific quantitative data for direct comparison is limited in the public domain.
Structure-Activity Relationship (SAR) Insights
The SAR studies of pyrrolidine-3-carboxylic acid derivatives have revealed several key insights:
-
Substitution at the Pyrrolidine Nitrogen (R¹): The nature of the substituent at the N-1 position is crucial for potency and selectivity. Acyl and simple N-alkyl groups generally result in weak activity. However, N-alkyl substituents containing ethers, sulfoxides, or sulfones lead to increased activity. The most significant improvement in potency is observed with N-acetamide substituents, particularly with bulky alkyl groups like the N,N-dibutylacetamide in Atrasentan.
-
Substitution at the C-4 Position (R²): The aryl group at the C-4 position plays a significant role in receptor binding and selectivity. Modifications to the benzodioxole ring, such as the addition of a methoxy group at the 7-position in A-216546, can dramatically increase selectivity for the ETA receptor.
-
Substitution at the C-2 Position: Replacing the p-anisyl group at the C-2 position with an n-pentyl group was found to substantially increase the ETB/ETA activity ratio, although it led to a decrease in ETA affinity. This highlights the delicate balance of substitutions required to achieve both high potency and selectivity.
-
Conformational Restriction of the Side Chain: Replacing the flexible dialkylacetamide side chain with a more rigid 2,6-dialkylacetanilide can lead to a complete reversal of receptor selectivity, favoring ETB over ETA. This demonstrates the importance of the conformational presentation of the side chain in determining receptor subtype selectivity.
Experimental Protocols
The evaluation of novel endothelin receptor antagonists relies on robust and standardized in vitro and in vivo assays.
Generalized Workflow for Antagonist Evaluation
Caption: A generalized experimental workflow for the discovery and evaluation of novel endothelin receptor antagonists.
Endothelin Receptor Binding Assay (Radioligand Displacement)
This assay is fundamental for determining the affinity (Ki) of a test compound for the ETA and ETB receptors.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the endothelin receptor.
Materials:
-
Cell membranes expressing human ETA or ETB receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]ET-1.
-
Test compounds (this compound derivatives and comparators).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA.
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or unlabeled ET-1 (for non-specific binding).
-
Radioligand ([¹²⁵I]ET-1) to a final concentration of approximately 25 pM.
-
Cell membranes (containing a specific amount of protein, e.g., 5-10 µg).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Termination of Assay: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The this compound scaffold and its analogues represent a highly promising class of endothelin receptor antagonists. The extensive SAR studies have provided a clear understanding of the structural requirements for achieving high potency and selectivity for the ETA receptor. The gem-dimethyl substitution on the pyrrolidine ring is a key modification aimed at optimizing the pharmacokinetic profile of these compounds. Further exploration of this scaffold, guided by the principles outlined in this guide, holds the potential for the development of novel and improved therapeutics for the treatment of cardiovascular and other endothelin-mediated diseases.
A Comparative Analysis: 4,4-Dimethylpyrrolidine-3-carboxylic Acid vs. Proline in Organocatalysis
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is perpetual. In the realm of organocatalysis, L-proline has long been a cornerstone, lauded for its simplicity, availability, and effectiveness in a myriad of asymmetric transformations. However, the exploration of proline derivatives continues to yield catalysts with potentially enhanced properties. This guide provides a comparative overview of 4,4-dimethylpyrrolidine-3-carboxylic acid and the archetypal L-proline, focusing on their potential advantages in organocatalysis, particularly in the context of the asymmetric aldol reaction.
Theoretical Advantages and Steric Influence
The catalytic cycle of proline in an asymmetric aldol reaction proceeds through the formation of a key enamine intermediate. The stereoselectivity of the reaction is largely determined by the facial selectivity of the enamine's attack on the aldehyde, which is controlled by the steric environment around the catalyst's chiral center.
The presence of the 4,4-dimethyl groups in this compound is expected to create a more sterically hindered environment on one face of the pyrrolidine ring. This increased steric bulk could lead to:
-
Enhanced Enantioselectivity: By more effectively blocking one face of the enamine intermediate, the gem-dimethyl groups could force the incoming aldehyde to approach from the less hindered face with higher fidelity, potentially leading to higher enantiomeric excess (% ee) in the final product.
-
Improved Diastereoselectivity: In reactions where diastereomeric products can be formed, the defined steric environment created by the dimethyl groups could favor the formation of one diastereomer over the other more pronouncedly than with unsubstituted proline.
-
Modified Reactivity: The steric hindrance might also influence the rate of the reaction. While it could potentially slow down the reaction due to steric clash, it might also prevent catalyst aggregation or unproductive side reactions, leading to a cleaner reaction profile.
The positioning of the carboxylic acid group at the C3 position (a β-amino acid) in this compound, as opposed to the C2 position in proline (an α-amino acid), will also significantly alter the geometry of the transition state, which can impact both reactivity and stereoselectivity.
Experimental Data: A Call for Investigation
The following tables present a hypothetical comparison based on expected outcomes and data from analogous substituted proline derivatives. It is crucial to note that these are projections and require experimental validation.
Table 1: Hypothetical Performance Comparison in a Model Asymmetric Aldol Reaction
| Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee) |
| L-Proline | Good | Moderate | Good |
| This compound (Predicted) | Good-High | Potentially High | Potentially Very High |
Reaction of an aldehyde with a ketone. Actual results are highly dependent on specific substrates and reaction conditions.
Experimental Protocols
Below is a general experimental protocol for a proline-catalyzed asymmetric aldol reaction. This protocol can serve as a starting point for evaluating the catalytic performance of both L-proline and this compound.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, DMF, or a mixture), add the ketone (5.0-10.0 mmol).
-
Add the organocatalyst (L-proline or this compound) at a specified catalyst loading (e.g., 10-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Visualizing the Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed catalytic cycle for a proline-catalyzed aldol reaction and a typical experimental workflow.
Navigating Metabolic Fate: A Comparative Guide to the Stability of Compounds Containing 4,4-dimethylpyrrolidine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding a compound's metabolic stability is a critical early-stage checkpoint in the journey from discovery to clinical application. Compounds that are rapidly metabolized can fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to toxic byproducts. This guide provides a comparative assessment of the metabolic stability of compounds featuring the 4,4-dimethylpyrrolidine-3-carboxylic acid scaffold, offering insights into how this structural motif and its alternatives perform in metabolic assays. The inclusion of a gem-dimethyl group is a common strategy in medicinal chemistry to enhance metabolic stability by sterically shielding susceptible positions from enzymatic degradation.[1][2]
This guide presents a comparative analysis of metabolic stability, focusing on key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint) determined through in vitro liver microsomal stability assays. These assays are a standard industry practice to predict in vivo metabolic clearance.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Comparative Metabolic Stability Data
The following tables summarize the metabolic stability of representative compounds containing a pyrrolidine ring, highlighting the impact of substitutions, including the gem-dimethyl group and other modifications, on their metabolic fate in human liver microsomes (HLM) and rat liver microsomes (RLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Structure/Modification | Species | t½ (min) | CLint (µL/min/mg protein) | Reference |
| A | Pyrrolidine Analog | Human | 10 | High | Fictionalized Data for Comparison |
| B | 4,4-dimethylpyrrolidine Analog | Human | >60 | Low | Fictionalized Data for Comparison |
| C | Hydroxylated Pyrrolidine Analog | Rat | Significantly Increased vs. Parent | Significantly Decreased vs. Parent | [14] |
| D | Morpholine Analog (vs. Pyrrolidine) | Human | Significantly Increased vs. Pyrrolidine | Significantly Decreased vs. Pyrrolidine | [14] |
Table 1: Comparative in vitro metabolic stability of pyrrolidine-containing compounds in liver microsomes. Data for compounds A and B are representative examples illustrating the expected trend of increased stability with the gem-dimethyl group. Data for C and D are based on published findings for analogous compounds.
Discussion of Metabolic Stability
The data consistently demonstrates that modifications to the pyrrolidine ring can significantly influence metabolic stability. The presence of the gem-dimethyl group at the 4-position of the pyrrolidine ring, as seen in our core structure of interest, is a well-established strategy to sterically hinder cytochrome P450 (CYP) enzyme access, thereby reducing the rate of metabolism and increasing the compound's half-life.[1][2] This is conceptually illustrated by the comparison between the hypothetical Pyrrolidine Analog (A) and the 4,4-dimethylpyrrolidine Analog (B).
Furthermore, studies on related pyrrolidine structures have shown that the introduction of polar groups, such as a hydroxyl group, can also enhance metabolic stability, likely by reducing the lipophilicity of the compound.[14] Similarly, replacing the pyrrolidine ring with a more polar heterocycle like morpholine has been shown to significantly improve metabolic stability.[14]
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation of metabolic stability data. The following is a typical protocol for a liver microsomal stability assay.
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A reaction mixture is prepared containing the test compound (at a specified concentration, e.g., 1 µM) and liver microsomes in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold quenching solution.
-
Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).
Visualizing Metabolic Pathways and Experimental Workflow
To further clarify the processes involved in assessing metabolic stability, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the common metabolic pathways for pyrrolidine-containing compounds.
The metabolic fate of pyrrolidine-containing compounds is primarily governed by Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[7]
Conclusion
The metabolic stability of compounds containing a this compound moiety is generally expected to be favorable due to the steric shielding provided by the gem-dimethyl group. However, the overall stability of a molecule is context-dependent and influenced by other structural features. As demonstrated by comparative data on related structures, strategic modifications such as the introduction of polar groups or the use of alternative heterocyclic scaffolds can also be effective strategies to enhance metabolic stability. A thorough understanding of these structure-stability relationships, supported by robust in vitro assays, is essential for the successful design and development of new therapeutic agents.
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. drughunter.com [drughunter.com]
- 9. chem-space.com [chem-space.com]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. L-trans-pyrrolidine-2,4-dicarboxylic acid-evoked striatal glutamate levels are attenuated by calcium reduction, tetrodotoxin, and glutamate receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]
A Comparative Guide to Chiral HPLC Methods for Separating Pyrrolidine-3-Carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of pyrrolidine-3-carboxylic acid, a crucial chiral building block in medicinal chemistry, is paramount for ensuring the stereochemical purity of drug candidates. This guide provides a comparative overview of direct and indirect chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of its enantiomers. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
Comparison of Chiral HPLC Methods
Two primary strategies are employed for the chiral separation of pyrrolidine-3-carboxylic acid: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).
Direct Chiral HPLC involves the use of a column where the stationary phase is chiral. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have shown significant promise for the separation of cyclic and β-amino acids like pyrrolidine-3-carboxylic acid.[1][2][3][4]
Indirect Chiral HPLC relies on the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[5][6] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids.[5][6][7][8]
The choice between these methods depends on factors such as sample matrix, required sensitivity, availability of columns, and the need for derivatization.
Data Presentation: Performance Comparison
| Parameter | Direct Method (Chirobiotic T) | Indirect Method (FDAA Derivatization) |
| Principle | Differential interaction with a chiral stationary phase | Separation of diastereomers on an achiral stationary phase |
| Chiral Selector | Teicoplanin (Macrocyclic Glycopeptide) | Marfey's Reagent (FDAA) |
| Column | Chirobiotic T (or similar macrocyclic glycopeptide CSP) | Standard C18 reversed-phase column |
| Sample Prep | Minimal (dissolution in mobile phase) | Derivatization step required |
| Potential for Automation | High | Moderate (derivatization can be automated) |
| Selectivity | Generally good for cyclic and β-amino acids | Typically high, but dependent on the analyte |
| Sensitivity | Dependent on analyte's chromophore | Enhanced by the chromophore in the derivatizing agent |
| Method Development | Screening of chiral columns and mobile phases may be needed | Optimization of derivatization and gradient elution |
| Elution Order | Analyte and CSP dependent | Generally, the D-amino acid derivative elutes before the L-amino acid derivative |
Experimental Protocols
Direct Chiral HPLC Method
This protocol is based on methods developed for the separation of β-homoamino acids on a Chirobiotic T column and is expected to be highly effective for pyrrolidine-3-carboxylic acid.[1][4]
1. Column and Equipment:
-
Column: Chirobiotic T, 250 x 4.6 mm, 5 µm particle size
-
HPLC System: A standard HPLC system with a UV detector.
2. Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) solution of triethylammonium acetate (TEAA) in water, adjusted to pH 4.1 with acetic acid.
-
The mobile phase is a mixture of the 0.1% TEAA buffer and methanol. A typical starting composition is 30:70 (v/v) buffer:methanol.
3. Chromatographic Conditions:
-
Mobile Phase: 30:70 (v/v) 0.1% TEAA (pH 4.1) : Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the pyrrolidine-3-carboxylic acid sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
5. Procedure:
-
Equilibrate the Chirobiotic T column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the separation of the enantiomers. The retention times will need to be determined empirically.
Indirect Chiral HPLC Method
This protocol outlines the derivatization of pyrrolidine-3-carboxylic acid with Marfey's reagent (FDAA) followed by reversed-phase HPLC analysis.[5][6][7]
1. Reagents and Equipment:
-
Derivatization Reagent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent)
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC System: A standard HPLC system with a UV detector.
2. Derivatization Procedure:
-
Dissolve approximately 50 nmol of the pyrrolidine-3-carboxylic acid sample in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous sample with the initial mobile phase for HPLC analysis.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the derivatized sample.
-
Run the gradient program and monitor the separation of the diastereomers.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the logical flow of each method.
Caption: Workflow for Direct Chiral HPLC Separation.
Caption: Workflow for Indirect Chiral HPLC Separation.
References
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Group in 4,4-Dimethylpyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid group with a bioisostere is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in pharmacokinetics and pharmacodynamics. This guide provides a comprehensive comparison of common bioisosteric replacements for the carboxylic acid moiety in the context of 4,4-dimethylpyrrolidine-3-carboxylic acid, a scaffold with potential activity at neuronal receptors. By presenting key physicochemical data, detailed experimental protocols, and relevant biological context, this document serves as a practical resource for researchers engaged in the design and development of novel therapeutics.
Introduction to Bioisosterism
Bioisosteric replacement involves substituting a functional group within a biologically active molecule with another group that retains similar biological activity while favorably modifying its physicochemical properties. The carboxylic acid group, while often crucial for target binding, can contribute to poor oral bioavailability, rapid metabolism, and undesirable off-target effects. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids, each offering a unique profile of acidity, lipophilicity, and metabolic stability.
Physicochemical Properties: A Comparative Analysis
| Functional Group | Representative Structure | Typical pKa Range | General logP/logD Trend vs. COOH | Key Characteristics |
| Carboxylic Acid | -COOH | 4-5 | Baseline | Strong acid, often highly ionized at physiological pH, can lead to low membrane permeability. |
| Tetrazole | -CN₄H | 4.5-5.5 | Generally more lipophilic | Acidity is comparable to carboxylic acids. The delocalized charge of the tetrazolate anion can improve membrane passage.[1] Metabolically more stable than carboxylic acids.[1] |
| Acyl Sulfonamide | -CONHSO₂R | 3.5-5.5 | Can be more lipophilic | Acidity is similar to carboxylic acids.[2] Offers opportunities for substitution on the R-group to modulate properties.[3] Increased hydrolytic and enzymatic stability.[2] |
| Hydroxamic Acid | -CONHOH | 8-10 | Generally more lipophilic | Weaker acid than carboxylic acids.[4] Can act as a metal chelator, which may be a consideration for target interaction and potential toxicity. |
Note: The pKa and logP values are highly dependent on the overall structure of the molecule.
Biological Context: Targeting Neuronal Signaling Pathways
Pyrrolidine-based structures are prevalent in compounds targeting the central nervous system, particularly as modulators of GABA (gamma-aminobutyric acid) and NMDA (N-methyl-D-aspartate) receptors. These receptors are crucial for neurotransmission and are implicated in a variety of neurological and psychiatric disorders. Therefore, analogs of this compound may exhibit activity within these pathways.
Potential Signaling Pathway Involvement
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. The following sections detail standardized protocols for determining the key physicochemical properties of novel compounds.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of a standardized titrant (e.g., NaOH for acidic compounds).
-
Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration:
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
-
Determination of logP by the Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorous shaking followed by separation.
-
Compound Distribution:
-
Dissolve a known amount of the test compound in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log10(P).
-
Determination of Membrane Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a compound.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
Plate Setup:
-
The filter plate (donor plate) is placed on top of an acceptor plate containing a buffer solution.
-
The test compound, dissolved in a buffer, is added to the wells of the donor plate.
-
-
Incubation: The plate assembly is incubated for a specific time to allow the compound to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a powerful strategy in drug design to enhance the ADME properties of a lead compound. Tetrazoles, acyl sulfonamides, and hydroxamic acids offer distinct advantages and disadvantages that must be carefully considered in the context of the specific drug target and desired therapeutic profile. While direct experimental data for this compound and its analogs are limited, the general principles and experimental protocols outlined in this guide provide a robust framework for the rational design and evaluation of novel compounds with improved therapeutic potential. By systematically evaluating the physicochemical and biological properties of these bioisosteres, researchers can make informed decisions to advance promising candidates through the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Conformational Constraints of 4,4-Dimethylpyrrolidine-3-carboxylic Acid in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern therapeutic development. The incorporation of conformationally constrained amino acids is a key strategy to achieve this, and proline analogs are a particularly important class of such building blocks. This guide provides a comparative analysis of the anticipated conformational constraints imposed by 4,4-dimethylpyrrolidine-3-carboxylic acid when incorporated into a peptide backbone. Due to a lack of direct experimental data on this specific analog, this guide will infer its properties based on the well-documented effects of related proline derivatives.
Proline's unique cyclic structure already imparts significant conformational rigidity to a peptide chain.[1] However, by substituting the proline ring, chemists can further fine-tune the local geometry, influencing secondary structure, receptor binding affinity, and metabolic stability.[2][3] this compound, a Cγ-disubstituted proline analog, is a novel building block with the potential to enforce specific conformational preferences. This guide will evaluate its likely impact by comparing it to other proline analogs, supported by established experimental methodologies.
The Conformational Landscape of Proline and its Analogs
The conformational flexibility of a proline-containing peptide is primarily governed by two key structural features: the cis/trans isomerization of the Xaa-Pro peptide bond and the puckering of the five-membered pyrrolidine ring.[1]
-
Cis/Trans Isomerization: Unlike most other peptide bonds which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of an Xaa-Pro bond is small, leading to a significant population of the cis isomer in solution. The cis/trans ratio can be modulated by substituents on the proline ring.
-
Ring Puckering: The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). These puckering states are correlated with the backbone dihedral angles (φ, ψ) and the cis/trans state of the preceding peptide bond.[1]
Substitutions on the proline ring introduce steric and stereoelectronic effects that can bias both the cis/trans equilibrium and the ring pucker, thereby providing a powerful tool for peptide design.[1]
Comparative Analysis of Conformational Constraints
The following table summarizes the known conformational effects of various proline analogs and provides an inferred profile for this compound.
| Amino Acid Analog | Substitution Pattern | Predominant Ring Pucker | Influence on Xaa-Pro cis/trans Isomerism | Key Conformational Effects |
| L-Proline | Unsubstituted | Dynamic equilibrium between Cγ-exo and Cγ-endo | ~10-30% cis isomer in solution | Restricts φ to ~-60°; acts as a β-turn inducer.[4] |
| 4(R)-Hydroxy-L-proline | Cγ-monosubstituted (trans) | Cγ-exo favored | Favors trans isomer | Stabilizes collagen triple helices; promotes a specific ring pucker.[1] |
| 4(S)-Fluoro-L-proline | Cγ-monosubstituted (cis) | Cγ-endo favored | Can increase cis population | Stereoelectronic effects strongly influence pucker and stability.[4] |
| α-Methyl-L-proline | Cα-monosubstituted | - | Strongly favors trans isomer | Increases steric hindrance, further restricting φ and ψ angles.[5] |
| 5,5-Dimethyl-L-proline | Cδ-disubstituted | - | Strongly favors cis isomer | Gem-dimethyl group at Cδ sterically disfavors the trans conformation.[6] |
| This compound (Inferred) | Cγ-disubstituted | Likely a strong preference for a specific pucker | Likely favors trans isomer | The gem-dimethyl group at C4 is expected to lock the ring into a specific pucker to minimize steric strain. The C3-carboxyl group will further influence local conformation. |
Inferred Conformational Constraints of this compound
Based on the established principles of the gem-disubstituent effect and the influence of substituents on the proline ring, we can infer the following conformational properties for peptides containing this compound:
-
Locked Ring Pucker: The gem-dimethyl group at the Cγ (4-position) is expected to introduce significant steric strain. To alleviate this, the pyrrolidine ring will likely adopt a highly preferred, if not locked, puckered conformation. This is analogous to the Thorpe-Ingold effect, where gem-disubstitution on a cyclic system restricts conformational freedom.[7] This rigidification of the ring would, in turn, lead to a more defined set of backbone dihedral angles (φ and ψ) compared to unsubstituted proline.
-
Preference for trans Amide Bond: While gem-dimethyl substitution at the Cδ (5-position) strongly promotes the cis amide bond, substitution at the Cγ (4-position) does not impose the same direct steric clash in the trans conformation. Therefore, it is anticipated that the Xaa-(4,4-diMe-3-COOH-Pyr) peptide bond will retain a preference for the more common trans isomer.
-
Influence of the C3-Carboxylic Acid: The positioning of the carboxylic acid at the Cβ (3-position) will introduce an additional functional group that can participate in hydrogen bonding or other non-covalent interactions, further influencing the local peptide structure and its interactions with binding partners.
Experimental Protocols for Conformational Analysis
The conformational properties of peptides containing novel amino acid analogs are typically elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the solution-state conformation and dynamics of peptides.[8]
-
Sample Preparation: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then dissolved in a suitable deuterated solvent (e.g., H₂O/D₂O or DMSO-d₆) to a concentration of approximately 1-5 mM.[9]
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.
-
1D ¹H NMR: Provides an initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign proton resonances within each amino acid residue.[8]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons (< 5 Å). Key NOEs, such as the Hα(i) to Hδ(i+1) distance for trans Xaa-Pro bonds and Hα(i) to Hα(i+1) for cis bonds, are used to determine the isomerization state.[10]
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): The chemical shifts of proline Cβ and Cγ are highly sensitive to the cis/trans isomerism and provide a definitive measure of this equilibrium.[10]
-
-
Data Analysis and Structure Calculation:
-
Resonances are assigned to specific atoms in the peptide.
-
NOE-derived distance restraints and dihedral angle restraints (from ³J-coupling constants) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.
-
Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, additives) to obtain single, well-ordered crystals.
-
Data Collection: The crystal is exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A model of the peptide is built into this map and refined to yield an atomic-resolution 3D structure.[11]
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to explore the conformational landscape and energy profiles of peptides.
-
System Setup: A starting 3D structure of the peptide is generated and placed in a simulated solvent box.
-
Molecular Dynamics Simulation: The system is subjected to a long-duration simulation (nanoseconds to microseconds) that calculates the forces between atoms and their resulting motions over time. This allows for the exploration of different conformational states.
-
Analysis: The simulation trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, and the energetics of cis/trans isomerization and ring puckering.[12]
Visualizations
Caption: Experimental workflow for evaluating peptide conformation.
Caption: Inferred effects of this compound.
Conclusion
While direct experimental data for peptides containing this compound is not yet available in the literature, a comparative analysis with known proline analogs allows for a strong inference of its conformational properties. The gem-dimethyl group at the C4 position is expected to act as a powerful conformational lock, severely restricting the pyrrolidine ring pucker and, consequently, the backbone dihedral angles. This rigidification is a desirable trait in peptidomimetic design, potentially leading to peptides with enhanced structural stability and receptor selectivity. Further experimental validation through NMR spectroscopy, X-ray crystallography, and computational studies is necessary to precisely quantify these conformational constraints and unlock the full potential of this novel proline analog in drug discovery and development.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,4-dimethylpyrrolpyrrolidine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 4,4-dimethylpyrrolidine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
I. Understanding the Compound: Key Safety Data
Below is a summary of the key safety and handling information for this compound and similar chemical structures.
| Identifier | Information | Citation |
| CAS Number | 2089389-02-4 | [1] |
| Purity | 95% | [1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| In case of contact | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [1][2] |
II. Experimental Protocols: Spill and Waste Management
Proper handling of spills and waste is critical. The following protocols outline the necessary steps for safe management of this compound.
A. Personal Protective Equipment (PPE)
Before handling the chemical, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[1]
-
Body Protection: A lab coat or flame-retardant antistatic protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4]
B. Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Absorb: For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand).[1]
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Waste Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined below.[2]
III. Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Detailed Disposal Plan
Disposal of this compound must be handled by a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Step 1: Containerization
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[5] The container must be in good condition, leak-proof, and have a secure lid.[5]
-
Label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]
Step 2: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Ensure the storage area is cool and dry.[1]
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company to arrange for pickup.[6]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2]
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Comprehensive Safety and Handling Guide for 4,4-Dimethylpyrrolidine-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4,4-dimethylpyrrolidine-3-carboxylic acid. The information is compiled from safety data sheets of structurally similar compounds and general best practices for laboratory chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields.[3] A face shield may be necessary when there is a risk of splashing or significant dust generation.[1][4] | Protects against eye irritation or serious eye damage from dust or splashes.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][6][7] A lab coat is mandatory.[1] For larger quantities, consider protective clothing and boots.[4] | Prevents skin irritation upon contact.[1][2] Gloves should be inspected before use and changed if contaminated.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[1][4][8] If engineering controls are insufficient, a NIOSH-approved respirator for dust should be used.[1] | May cause respiratory irritation if inhaled.[1][2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to ensure laboratory safety. This involves proper preparation, handling, and post-handling procedures.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, before handling the chemical.[1]
-
Put on all required PPE as outlined in Table 1.[1]
-
-
Handling:
-
Post-Handling:
Accidental Release and First Aid Measures
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 2: Emergency Procedures
| Situation | Action |
| Minor Spill | Absorb the spill with an inert material like vermiculite or sand.[8] Collect the material into a sealed container for hazardous waste disposal.[3][8] |
| Major Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.[3][5] |
| Inhalation | Move the individual to fresh air.[3][9] If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: Procedure for the safe collection and disposal of waste containing the title compound.
Disposal Guidelines:
-
Waste Segregation:
-
Container and Labeling:
-
Storage and Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated area away from incompatible materials.[3]
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[8]
-
Do not dispose of this chemical down the drain or in regular trash.[8] It should be disposed of in an approved waste disposal plant.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.nl [fishersci.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
